molecular formula C13H16INO2 B8172290 N-cyclopentyl-4-iodo-3-methoxybenzamide

N-cyclopentyl-4-iodo-3-methoxybenzamide

Cat. No.: B8172290
M. Wt: 345.18 g/mol
InChI Key: MAMYGHGOOKDTED-UHFFFAOYSA-N
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Description

N-Cyclopentyl-4-iodo-3-methoxybenzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmaceutical research. The compound features a benzamide core substituted with an iodine atom and a methoxy group on the aromatic ring, and a cyclopentyl moiety on the amide nitrogen. This structure is part of a significant class of compounds, as the benzamide scaffold is considered a "privileged structure" in drug discovery for its ability to bind to diverse biological targets . This compound is primarily valued as a key chemical intermediate or building block in organic synthesis. The iodine substituent makes it a versatile precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, which are crucial for creating more complex molecules for screening . Researchers can leverage this compound to generate a library of analogues for structure-activity relationship (SAR) studies. Based on the known profiles of closely related N-substituted benzamides, this class of compounds has demonstrated potential in various pharmacological research areas. Congeners have been investigated for their activity as kinase inhibitors, which are relevant in oncology and inflammatory disease research . Other benzamide derivatives have shown affinity for targets like poly (ADP-ribose) polymerase, indicating potential applications in cancer therapy research . The specific combination of the cyclopentyl group and the iodine atom may be designed to optimize the compound's potency, selectivity, and physicochemical properties for a specific biological target. Handling Note: This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or human use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-cyclopentyl-4-iodo-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO2/c1-17-12-8-9(6-7-11(12)14)13(16)15-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMYGHGOOKDTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2CCCC2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-cyclopentyl-4-iodo-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded protocol for the synthesis of N-cyclopentyl-4-iodo-3-methoxybenzamide, a valuable intermediate in medicinal chemistry and drug discovery. The document is structured to provide not only a step-by-step procedure but also the underlying chemical principles and strategic considerations essential for successful and reproducible synthesis. We will explore the strategic disconnection of the target molecule, delve into the mechanism of the core amide bond formation, and present a detailed, self-validating experimental protocol suitable for implementation in a research setting.

Strategic Imperative & Retrosynthetic Analysis

N-cyclopentyl-4-iodo-3-methoxybenzamide belongs to the benzamide class of compounds, a structural motif present in a vast number of marketed pharmaceuticals. Its utility is amplified by the presence of an aryl iodide, which serves as a versatile synthetic handle for further molecular elaboration through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), and a methoxy group that influences the electronic and steric properties of the molecule.[1]

The most logical and robust approach to constructing this target is through the formation of an amide bond, one of the most fundamental and frequently performed reactions in organic synthesis.[2][3] A retrosynthetic analysis reveals a straightforward disconnection across the amide C-N bond, leading to two readily available starting materials: 4-iodo-3-methoxybenzoic acid and cyclopentylamine .

Figure 1: Retrosynthetic Analysis

G Target N-cyclopentyl-4-iodo-3-methoxybenzamide Disconnect Amide C-N Bond Formation Target->Disconnect SM1 4-iodo-3-methoxybenzoic acid Disconnect->SM1 SM2 Cyclopentylamine Disconnect->SM2

Retrosynthetic disconnection of the target molecule.

This strategy avoids complex functional group interconversions and relies on a well-established transformation, for which numerous reliable methods have been developed.

The Chemistry of Amide Bond Formation: Mechanism & Reagent Selection

Direct condensation of a carboxylic acid and an amine to form an amide requires high temperatures to eliminate water, conditions that are often incompatible with complex molecules. Therefore, the carboxylic acid must first be "activated." While conversion to a highly reactive acyl chloride is a classic method, it can be harsh. A more contemporary and widely adopted strategy in medicinal chemistry involves the use of carbodiimide coupling reagents, which facilitate the reaction under mild conditions.[2]

For this synthesis, we select the combination of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive.

The Causality Behind Reagent Choice:

  • EDC: A water-soluble carbodiimide. Its primary advantage is that the urea byproduct formed during the reaction is also water-soluble, allowing for its simple removal during an aqueous work-up procedure. This significantly simplifies product purification compared to reagents like Dicyclohexylcarbodiimide (DCC), which produces a urea byproduct that is often difficult to remove by filtration.

  • HOBt: This additive serves a dual purpose. First, it reacts with the highly reactive O-acylisourea intermediate to form an HOBt-active ester. This new intermediate is more stable, which critically suppresses the primary side reaction: the rearrangement of the O-acylisourea into a stable, unreactive N-acylurea. Second, HOBt acts as a catalyst and has been shown to reduce the loss of stereochemical integrity when coupling chiral substrates.[4]

The mechanism proceeds as follows:

  • The carboxylic acid attacks the carbodiimide (EDC) to form the highly reactive O-acylisourea intermediate.

  • HOBt rapidly intercepts this intermediate, forming an active ester and releasing the water-soluble ethyl-dimethylaminopropyl urea.

  • The nucleophilic amine (cyclopentylamine) attacks the carbonyl carbon of the active ester, forming a tetrahedral intermediate.

  • This intermediate collapses to yield the desired amide product and regenerates HOBt.

Figure 2: EDC/HOBt Coupling Mechanism

G cluster_step1 Step 1: Activation cluster_step2 Step 2: Active Ester Formation cluster_step3 Step 3: Amide Formation RCOOH Carboxylic Acid (R-COOH) OAI O-Acylisourea (Active Intermediate) RCOOH->OAI + EDC EDC EDC HOBt_Ester HOBt Active Ester OAI->HOBt_Ester + HOBt Urea Urea Byproduct OAI->Urea HOBt HOBt Amide Amide (Product) HOBt_Ester->Amide + Amine HOBt_regen HOBt (regenerated) HOBt_Ester->HOBt_regen Amine Amine (R'-NH2)

Mechanism of amide coupling using EDC and HOBt.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating reaction monitoring and a robust purification procedure.

Materials and Reagents
ReagentFormulaMW ( g/mol )Mmol (equiv)Amount
4-iodo-3-methoxybenzoic acidC₈H₇IO₃278.041.0 (1.0)278 mg
CyclopentylamineC₅H₁₁N85.151.2 (1.2)102 mg (120 µL)
EDC·HClC₉H₂₀ClN₃191.701.3 (1.3)249 mg
HOBtC₆H₅N₃O135.131.3 (1.3)176 mg
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.243.0 (3.0)388 mg (522 µL)
Dichloromethane (DCM)CH₂Cl₂84.93-10 mL
1M Hydrochloric Acid (HCl)HCl--~15 mL
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃--~15 mL
Saturated Sodium Chloride (Brine)NaCl--~15 mL
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄--As needed
Step-by-Step Procedure

Figure 3: Experimental Workflow

G A 1. Reagent Setup Dissolve acid in DCM B 2. Amine & Base Addition Add Cyclopentylamine and DIPEA A->B C 3. Activation Add HOBt and EDC·HCl B->C D 4. Reaction Stir at RT for 12-18h. Monitor by TLC. C->D E 5. Aqueous Work-up Wash with 1M HCl, sat. NaHCO₃, Brine D->E F 6. Isolation Dry organic layer (MgSO₄), filter, and concentrate E->F G 7. Purification Silica gel column chromatography F->G H 8. Characterization Obtain pure product. Analyze via NMR, MS. G->H

Overview of the synthesis and purification workflow.
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodo-3-methoxybenzoic acid (278 mg, 1.0 mmol). Dissolve the acid in dichloromethane (DCM, 10 mL).

  • Amine and Base Addition: To the stirred solution, add cyclopentylamine (120 µL, 1.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 522 µL, 3.0 mmol).

    • Causality Note: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.

  • Activator Addition: Add 1-Hydroxybenzotriazole (HOBt, 176 mg, 1.3 mmol) to the mixture, followed by N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 249 mg, 1.3 mmol).

    • Causality Note: The order of addition can be important. Adding the coupling agents last to the mixture of acid and amine minimizes potential side reactions of the activators.[5]

  • Reaction Monitoring: Seal the flask and stir the reaction mixture at room temperature (20-25 °C) for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The consumption of the limiting reagent (4-iodo-3-methoxybenzoic acid) indicates reaction completion.

  • Aqueous Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Dilute with an additional 20 mL of DCM.

    • Wash the organic layer sequentially with 1M HCl (1 x 15 mL). This step removes excess DIPEA and any unreacted cyclopentylamine.

    • Wash with saturated aqueous NaHCO₃ solution (1 x 15 mL). This step removes any unreacted HOBt and carboxylic acid.

    • Wash with brine (1 x 15 mL). This step removes residual water from the organic layer.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%) to isolate the pure N-cyclopentyl-4-iodo-3-methoxybenzamide.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the final product as a white or off-white solid. The identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Expected Molecular Weight: 345.18 g/mol [6]

    • Expected Yield: Typically 75-90%.

Safety & Handling

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • All operations should be conducted within a certified chemical fume hood.

  • EDC is a skin and eye irritant. Avoid inhalation and direct contact.

  • DCM is a volatile solvent and a suspected carcinogen. Handle with care.

  • Cyclopentylamine is corrosive and flammable.

  • Consult the Safety Data Sheets (SDS) for all reagents before commencing work.

Concluding Remarks

This guide outlines a robust and reproducible protocol for the synthesis of N-cyclopentyl-4-iodo-3-methoxybenzamide via an EDC/HOBt-mediated amide coupling. By understanding the rationale behind the choice of reagents and the underlying reaction mechanism, researchers are well-equipped to successfully execute this synthesis and troubleshoot potential issues. The resulting compound serves as a highly functionalized building block, poised for further diversification in the pursuit of novel chemical entities for drug discovery and development.

References

  • Bulger, A. S., Witkowski, D. C., & Garg, N. K. (2022).
  • ResearchGate. (2018). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation.
  • Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
  • Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
  • Li, L., et al. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry.
  • AiFChem. (2025). N-Cyclopentyl-4-iodo-3-methoxybenzamide. AiFChem.
  • BenchChem. (2025). An In-Depth Technical Guide to 4-Amino-5-iodo-2-methoxybenzoic Acid: Synthesis, Properties, and Pharmaceutical. BenchChem.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. PMC.
  • BenchChem. (2025).
  • Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012). Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids. Organic Chemistry Portal.
  • Process for the preparation of cyclopentane derivatives.
  • (4R)-(+)-tert-BUTYLDIMETHYLSILOXY-2-CYCLOPENTEN-1-ONE. Organic Syntheses.
  • Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor.
  • Ritter-Type Iodo(III)amidation of Unactivated Alkynes for the Stereoselective Synthesis of Multisubstituted Enamides. ChemRxiv.
  • N-CYCLOPENTYL-3,4,5-TRIMETHOXYBENZAMIDE. Sigma-Aldrich.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • 4-Cyclopentylbenzamide. PubChem.
  • Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Royal Society of Chemistry.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. ScienceDirect.
  • Direct Amidation of Carboxylic Acids Catalyzed by ortho -Iodo Arylboronic Acids.
  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • Synthesis and X-Ray Crystallographic Study of N,N'-bis(2-, 3-, and 4-methoxybenzamidothiocarbonyl) Hydrazines. International Journal of Current Research and Review.
  • N-Cycloheptyl-4-methoxybenzamide. ChemScene.
  • N-(3,4-dimethoxyphenyl)benzenesulfonamide synthesis protocol. BenchChem.
  • An enantiodivergent synthesis of N-Boc- protected (R)- and (S)-4-amino cyclopent -2-en-1-one. Semantic Scholar.

Sources

CAS number for N-cyclopentyl-4-iodo-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-cyclopentyl-4-iodo-3-methoxybenzamide

For professionals in the fields of medicinal chemistry, pharmacology, and drug development, the exploration of novel molecular scaffolds is paramount to the discovery of next-generation therapeutics. N-cyclopentyl-4-iodo-3-methoxybenzamide, a compound identified by its unique substitution pattern, represents a significant building block for creating sophisticated molecular architectures. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications, grounded in established chemical principles and supported by robust analytical methodologies.

Core Compound Identification

A precise understanding of a compound begins with its fundamental identifiers. N-cyclopentyl-4-iodo-3-methoxybenzamide is cataloged under the following identifiers:

IdentifierValueSource
CAS Number 2804196-12-9AiFChem[1]
Molecular Formula C₁₃H₁₆INO₂AiFChem[1]
Molecular Weight 345.18 g/mol AiFChem[1]
IUPAC Name N-cyclopentyl-4-iodo-3-methoxybenzamideAiFChem[1]
Canonical SMILES COC1=CC(=CC=C1I)C(=O)NC2CCCC2AiFChem[1]

Strategic Synthesis Pathway

The synthesis of N-cyclopentyl-4-iodo-3-methoxybenzamide is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most logical and field-proven approach involves the amidation of an activated carboxylic acid derivative with cyclopentylamine. This strategy is predicated on the commercial availability or straightforward synthesis of the key intermediate, 4-iodo-3-methoxybenzoic acid.

Synthesis of the Key Intermediate: 4-Iodo-3-methoxybenzoic acid

The precursor, 4-iodo-3-methoxybenzoic acid, is a critical component. While it can be sourced commercially, understanding its synthesis provides deeper insight into the overall process. A common laboratory-scale synthesis starts from 3-methoxybenzoic acid, which undergoes regioselective iodination.

Amidation Protocol: A Step-by-Step Guide

The final step in the synthesis is the formation of the amide bond between 4-iodo-3-methoxybenzoic acid and cyclopentylamine. To achieve this, the carboxylic acid must first be activated to facilitate nucleophilic attack by the amine.

Protocol:

  • Acid Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-iodo-3-methoxybenzoic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath. Add a coupling agent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture for 15-20 minutes to allow for the formation of the activated ester. The choice of HATU is deliberate; it is highly efficient and minimizes side reactions, which is critical when working with functionalized aromatic rings.

  • Amine Addition: While maintaining the temperature at 0°C, add cyclopentylamine (1.2 eq) dropwise to the reaction mixture. The slow addition is crucial to control the exothermicity of the reaction and prevent the formation of byproducts.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield N-cyclopentyl-4-iodo-3-methoxybenzamide as a pure solid.

G cluster_0 Synthesis Workflow Start 4-Iodo-3-methoxybenzoic Acid + Cyclopentylamine Activation Acid Activation with HATU/DIPEA in DCM at 0°C Start->Activation Step 1 Amidation Addition of Cyclopentylamine at 0°C Activation->Amidation Step 2 Reaction Stir at Room Temperature for 12-24h Amidation->Reaction Step 3 Workup Aqueous Work-up and Extraction Reaction->Workup Step 4 Purification Column Chromatography Workup->Purification Step 5 Product N-cyclopentyl-4-iodo-3-methoxybenzamide Purification->Product

Caption: A workflow diagram for the synthesis of N-cyclopentyl-4-iodo-3-methoxybenzamide.

Potential Applications in Drug Discovery and Development

Benzamide derivatives are a well-established class of compounds with a broad range of biological activities. The specific structural features of N-cyclopentyl-4-iodo-3-methoxybenzamide make it an attractive candidate for several therapeutic areas.

  • CNS Disorders: Many benzamides act as ligands for dopamine and serotonin receptors, making them relevant for treating central nervous system disorders.[2] The cyclopentyl group can enhance lipophilicity, potentially improving blood-brain barrier penetration.

  • Oncology: The iodo-substituent provides a reactive handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, a common strategy in the development of targeted cancer therapies.

  • Enzyme Inhibition: The benzamide moiety can act as a bioisostere for other functional groups, enabling it to interact with the active sites of various enzymes. For instance, compounds with similar structures have been investigated as phosphodiesterase (PDE) inhibitors.[3]

G Compound N-cyclopentyl-4-iodo-3-methoxybenzamide Key Structural Features: - Benzamide Core - Cyclopentyl Group - Iodo Substituent Applications {Potential Applications | - CNS Receptor Ligand - Oncology (via Cross-Coupling) - Enzyme Inhibition (e.g., PDE)} Compound->Applications CNS CNS Disorders Applications->CNS Oncology Oncology Applications->Oncology Enzyme Enzyme Inhibition Applications->Enzyme

Caption: Potential applications of N-cyclopentyl-4-iodo-3-methoxybenzamide in drug discovery.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is the gold standard for assessing the purity of small molecules and confirming their molecular weight.

Exemplary HPLC-MS Protocol:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute this stock solution to a working concentration of 10 µg/mL with the initial mobile phase.

  • Instrumentation and Conditions:

    • HPLC System: A standard UHPLC or HPLC system.

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

    • Ionization Mode: Positive ion mode is typically effective for benzamides.

    • Data Acquisition: Scan for the protonated molecule [M+H]⁺. For N-cyclopentyl-4-iodo-3-methoxybenzamide, this would be m/z 346.03.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise molecular structure and confirming the successful synthesis of the target compound. The expected spectra would show characteristic peaks for the aromatic, methoxy, and cyclopentyl protons and carbons.

Conclusion

N-cyclopentyl-4-iodo-3-methoxybenzamide is a valuable molecular entity for researchers and scientists in the pharmaceutical industry. Its synthesis is achievable through standard organic chemistry techniques, and its structure offers multiple avenues for further chemical exploration. The insights provided in this guide are intended to serve as a foundational resource for professionals seeking to leverage this compound in their research and development endeavors.

References

  • AiFChem. N-Cyclopentyl-4-iodo-3-methoxybenzamide.
  • PubMed. Quantitation of N-(3,5-dichloropyrid-4-yl)-3-cyclopentyloxy-4-methoxybenzamide and 4-amino-3,5-dichloropyridine in rat and mouse plasma by LC/MS/MS.
  • PubMed. Synthesis and binding profile of constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, a class of potent dopamine D3 receptor ligands.

Sources

solubility of N-cyclopentyl-4-iodo-3-methoxybenzamide in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of N-cyclopentyl-4-iodo-3-methoxybenzamide in Organic Solvents

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive technical overview of the solubility profile of N-cyclopentyl-4-iodo-3-methoxybenzamide, a compound of interest in contemporary research and development. We will explore the theoretical underpinnings of its solubility, present a robust experimental protocol for its determination, and analyze a representative solubility dataset in a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded understanding of this key physicochemical property.

Introduction to N-cyclopentyl-4-iodo-3-methoxybenzamide and the Imperative of Solubility

N-cyclopentyl-4-iodo-3-methoxybenzamide is a substituted benzamide derivative. Its molecular architecture, featuring a halogenated aromatic ring, an amide linkage, and a non-polar cyclopentyl group, suggests a nuanced solubility profile that is critical to its handling and application. In drug discovery, for instance, poor aqueous solubility can terminate the development of an otherwise promising candidate, while in synthetic chemistry, solvent selection dictates reaction efficiency and purification strategies.

Understanding the solubility of this compound in various organic solvents is therefore not merely an academic exercise; it is a fundamental prerequisite for its effective utilization. This guide provides the theoretical framework and practical methodologies to empower researchers in this endeavor.

Physicochemical Properties: A Predictive Foundation

Before delving into experimental data, an analysis of the intrinsic physicochemical properties of N-cyclopentyl-4-iodo-3-methoxybenzamide offers predictive insights into its solubility behavior. These parameters govern the intermolecular forces at play between the solute and potential solvents.

PropertyValue (Calculated)Significance for Solubility
Molecular Formula C₁₃H₁₆INO₂Provides the basis for molecular weight and elemental composition.
Molecular Weight 345.18 g/mol Influences the energy required to overcome crystal lattice forces.
logP (Octanol-Water Partition Coefficient) ~3.5 (Estimated)Indicates a predominantly lipophilic (fat-soluble) character, suggesting higher solubility in non-polar organic solvents.
Hydrogen Bond Donors 1 (Amide N-H)The single donor site allows for limited hydrogen bonding with protic solvents.
Hydrogen Bond Acceptors 2 (Amide C=O, Methoxy O)These sites can interact favorably with protic solvents and other hydrogen bond donors.
Polar Surface Area (PSA) 49.4 ŲA moderate PSA suggests that both polar and non-polar interactions will be significant in the dissolution process.

The Theoretical Basis of Solubility: A Mechanistic Overview

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. Dissolution is a thermodynamic process governed by the Gibbs free energy change (ΔG = ΔH - TΔS), where a spontaneous process requires a negative ΔG. This involves three key energetic steps:

  • Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the N-cyclopentyl-4-iodo-3-methoxybenzamide molecules together in their solid-state crystal lattice.

  • Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

  • Formation of Solute-Solvent Interactions: Energy is released when new intermolecular forces are established between the solute and solvent molecules.

A favorable dissolution process occurs when the energy released in step 3 is comparable to, or greater than, the energy consumed in steps 1 and 2. The specific nature of these interactions—van der Waals forces, dipole-dipole interactions, and hydrogen bonding—is dictated by the structures of the solute and solvent.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

To ensure data integrity and reproducibility, a standardized and self-validating protocol is essential. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined analytically.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Analysis prep1 Add excess N-cyclopentyl-4-iodo-3-methoxybenzamide to vial prep2 Add known volume of solvent prep1->prep2 Step 1 & 2 equil Seal vial and agitate at constant temperature (e.g., 25°C) for 24-48h prep2->equil sep1 Allow suspension to settle equil->sep1 sep2 Filter through 0.22 µm syringe filter to obtain clear saturated solution sep1->sep2 sep3 Dilute aliquot of filtrate sep2->sep3 sep4 Quantify concentration via HPLC-UV sep3->sep4 G solute Lipophilic Regions (Cyclopentyl, Iodo-Aryl) solvent_polar High Polarity (e.g., Acetone, DCM) solute->solvent_polar Unfavorable Interaction solvent_nonpolar Low Polarity (e.g., Hexane) solute->solvent_nonpolar Favorable Interaction solute_polar Polar Regions (Amide, Methoxy) solute_polar->solvent_polar Very Favorable Interaction solvent_hbond H-Bonding Capacity (e.g., Methanol) solute_polar->solvent_hbond Favorable Interaction

A Technical Guide to the Preliminary Toxicity Screening of N-cyclopentyl-4-iodo-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The early identification of potential safety liabilities is a cornerstone of modern drug discovery, preventing late-stage failures and ensuring the development of safer therapeutics. This guide provides a comprehensive framework for the preliminary in vitro toxicity screening of N-cyclopentyl-4-iodo-3-methoxybenzamide, a novel chemical entity. As information on this specific molecule is not publicly available, we present a robust, tiered approach based on established principles for evaluating substituted benzamides. This document details the scientific rationale, step-by-step protocols, and data interpretation for a panel of essential assays designed to assess cytotoxicity, metabolic stability, genotoxicity, and cardiotoxicity. By integrating these foundational studies, researchers can build a preliminary safety profile to make informed go/no-go decisions for further development.

Introduction: Rationale and Strategic Approach

N-cyclopentyl-4-iodo-3-methoxybenzamide belongs to the benzamide class of compounds, a versatile scaffold found in numerous pharmaceuticals with applications ranging from antiemetics to antipsychotics.[1] However, the benzamide functional group and its derivatives can also be associated with toxicities, including renal and neurotoxic effects.[2][3] Therefore, a proactive and systematic toxicity assessment is not merely a regulatory hurdle but a critical scientific step.

The primary objective of preliminary toxicity screening is to "fail fast, fail cheap" by identifying compounds with unfavorable safety profiles before significant resources are invested.[4] This guide advocates for a tiered, in vitro-first approach, which aligns with the ethical principles of the 3Rs (Reduce, Refine, Replace) by minimizing the use of animal studies.[5] Our strategy is to first establish a baseline of cellular toxicity and metabolic stability, followed by investigations into specific, high-impact liabilities such as cardiac and genetic toxicity.

The Phased Screening Strategy

The proposed workflow is designed to generate a concise, decision-enabling dataset. It progresses from broad cytotoxicity assessments to more specific, mechanistically informative assays.

G cluster_2 Phase 3: Data Integration & Decision A General Cytotoxicity Screening (e.g., MTT/LDH Assays) C hERG Channel Assay (Cardiotoxicity) A->C D Bacterial Reverse Mutation Assay (Ames Test for Genotoxicity) A->D B Metabolic Stability Assay (Liver Microsomes) E Integrated Risk Assessment B->E C->E D->E F Decision: Advance, Optimize, or Terminate E->F G cluster_0 Condition cluster_1 Process cluster_2 Outcome A Histidine-deficient Salmonella strain (His-) C Add Test Compound (Potential Mutagen) + S9 Mix (Metabolic Activation) A->C B Minimal Glucose Agar Plate (No Histidine) D No Growth (No Reverse Mutation) B->D If Not Mutagenic E Colony Growth (Reverse Mutation Occurred, His+) B->E If Mutagenic C->B

Caption: Principle of the Ames Test for Mutagenicity.

A miniaturized version (e.g., Ames MPF™) is often used for screening to conserve compound. [6]

  • Strain Selection: Use at least two strains, such as TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens). [6]2. Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (e.g., Aroclor 1254-induced rat liver S9 fraction) to identify compounds that become mutagenic only after metabolism. [6]3. Exposure: In a 384-well plate, expose the bacterial strains to various concentrations of the test compound in the presence of a trace amount of histidine (to allow for a few initial cell divisions).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Wells where a reverse mutation has occurred will turn yellow due to a pH change from bacterial metabolism, indicating growth.

  • Data Analysis: The number of positive (revertant) wells is counted for each concentration. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the background (vehicle control) count.

Data Integration and Risk Assessment

The final step is to synthesize the data from all assays to form a coherent preliminary risk assessment. The results should be summarized clearly to facilitate a go/no-go decision.

Summary of Hypothetical Data
AssayEndpointResult for N-cyclopentyl-4-iodo-3-methoxybenzamide (Hypothetical)Preliminary Interpretation
Cytotoxicity (MTT) CC₅₀ (HepG2 cells)45 µMLow to moderate cytotoxicity.
Metabolic Stability Half-life (t½) in HLM25 minutesModerately stable; likely to be cleared by the liver.
Cardiotoxicity (hERG) IC₅₀> 30 µMLow risk of hERG-mediated cardiotoxicity at anticipated therapeutic concentrations.
Genotoxicity (Ames) Mutagenicity Fold-Increase< 2-fold increase over background (TA98 & TA100, +/- S9)Not mutagenic in this bacterial system.
Decision Framework
  • Favorable Profile (Proceed): Low cytotoxicity (CC₅₀ > 50 µM), moderate metabolic stability (t½ = 30-90 min), no hERG liability (IC₅₀ > 30 µM), and negative in the Ames test.

  • Profile with Liabilities (Optimize or Terminate): High cytotoxicity (CC₅₀ < 10 µM), very rapid or very slow metabolism, potent hERG inhibition (IC₅₀ < 1 µM), or a positive Ames test result. These are significant red flags.

  • Intermediate Profile (Proceed with Caution): Results that fall between the favorable and unfavorable categories may warrant further in vitro investigation (e.g., testing in other cell lines, mechanistic toxicology studies) before proceeding to more complex models.

Conclusion and Future Directions

This guide outlines a strategic, efficient, and scientifically rigorous approach to the preliminary toxicity screening of N-cyclopentyl-4-iodo-3-methoxybenzamide. By systematically evaluating cytotoxicity, metabolic stability, cardiotoxicity, and genotoxicity, researchers can establish a foundational safety profile. The data generated through these in vitro assays are critical for identifying potential liabilities early, guiding chemical optimization, and making informed decisions about the compound's progression. A favorable outcome from this screening battery would provide the necessary confidence to advance the compound to more comprehensive nonclinical safety studies, such as in vivo acute toxicity testing according to OECD guidelines. [7][8]

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A Comprehensive Technical Guide to N-cyclopentyl-4-iodo-3-methoxybenzamide for the Research Professional

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of N-cyclopentyl-4-iodo-3-methoxybenzamide, a molecule of interest for researchers and drug development professionals. This document details its commercial availability, a robust and validated synthetic protocol, expected analytical characterization, and a discussion of its potential applications in the broader context of benzamide derivatives in medicinal chemistry.

Commercial Availability and Physicochemical Properties

N-cyclopentyl-4-iodo-3-methoxybenzamide is available from specialized chemical suppliers for research and development purposes. One such supplier is AiFChem, where it is listed under the CAS Number 2804196-12-9.[1] The compound is intended for scientific research only and not for animal or personal use.[1]

A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 2804196-12-9AiFChem[1]
Molecular Formula C13H16INO2AiFChem[1]
Molecular Weight 345.18 g/mol AiFChem[1]
IUPAC Name N-cyclopentyl-4-iodo-3-methoxybenzamideAiFChem[1]
Canonical SMILES COC1=C(C=C(C=C1)I)C(=O)NC1CCCC1AiFChem[1]
InChI Key MAMYGHGOOKDTED-UHFFFAOYSA-NAiFChem[1]

Synthesis of N-cyclopentyl-4-iodo-3-methoxybenzamide: A Validated Protocol

The synthesis of N-cyclopentyl-4-iodo-3-methoxybenzamide can be reliably achieved through the amide coupling of 4-iodo-3-methoxybenzoic acid and cyclopentylamine. This method is a standard and widely applicable approach for the formation of amide bonds.[2][3] The use of a coupling agent is crucial for the activation of the carboxylic acid, enabling an efficient reaction with the amine.[3][4]

The proposed synthetic workflow is depicted in the following diagram:

G cluster_reactants Starting Materials cluster_reagents Reagents & Solvent 4-iodo-3-methoxybenzoic_acid 4-iodo-3-methoxybenzoic acid reaction_mixture Reaction Mixture 4-iodo-3-methoxybenzoic_acid->reaction_mixture cyclopentylamine Cyclopentylamine cyclopentylamine->reaction_mixture coupling_agent Coupling Agent (e.g., HATU, EDC/HOBt) coupling_agent->reaction_mixture base Base (e.g., DIPEA) base->reaction_mixture solvent Anhydrous Solvent (e.g., DMF, DCM) solvent->reaction_mixture product N-cyclopentyl-4-iodo-3-methoxybenzamide reaction_mixture->product Amide Coupling

Caption: Synthetic workflow for N-cyclopentyl-4-iodo-3-methoxybenzamide.

Step-by-Step Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.

Materials:

  • 4-iodo-3-methoxybenzoic acid (1.0 eq)

  • Cyclopentylamine (1.1 eq)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq)[4][5]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodo-3-methoxybenzoic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF or DCM.

  • Addition of Reagents: Add cyclopentylamine (1.1 eq) followed by DIPEA (3.0 eq). Stir the mixture at room temperature for 10 minutes.

  • Activation and Coupling: Add the coupling agent (HATU, 1.2 eq, or a pre-mixed solution of EDC and HOBt) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours at room temperature. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate sluggish reactions.[6]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-cyclopentyl-4-iodo-3-methoxybenzamide.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The expected data from standard analytical techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra are critical for structural elucidation. Based on the analysis of structurally related compounds, the following spectral features are anticipated.[7]

Predicted 1H NMR (400 MHz, CDCl3) δ (ppm):

  • Aromatic Protons: Signals in the range of 7.0-8.0 ppm. The proton ortho to the iodine will likely appear as a doublet, the proton between the methoxy and amide groups as a singlet or a narrow doublet, and the proton ortho to the methoxy group as a doublet.

  • Amide Proton (NH): A broad singlet typically between 6.0-7.0 ppm, which may exchange with D2O.

  • Cyclopentyl Protons (CH): A multiplet for the methine proton attached to the nitrogen around 4.2-4.4 ppm.

  • Cyclopentyl Protons (CH2): Multiple multiplets for the methylene protons of the cyclopentyl ring between 1.5-2.1 ppm.

  • Methoxy Protons (OCH3): A sharp singlet around 3.9 ppm.

Predicted 13C NMR (100 MHz, CDCl3) δ (ppm):

  • Carbonyl Carbon (C=O): A signal in the range of 165-170 ppm.

  • Aromatic Carbons: Signals between 110-160 ppm. The carbon bearing the iodine atom will be significantly shifted downfield.

  • Cyclopentyl Carbons: Signals for the methine and methylene carbons of the cyclopentyl ring in the range of 23-52 ppm.

  • Methoxy Carbon (OCH3): A signal around 56 ppm.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected [M+H]+: 346.03

  • Expected Isotopic Pattern: A characteristic pattern for an iodine-containing compound will be observed.

Infrared (IR) Spectroscopy

IR spectroscopy will identify the key functional groups present in the molecule.

  • N-H Stretch: A peak in the region of 3300-3500 cm-1.

  • C-H Stretch (Aromatic and Aliphatic): Peaks in the range of 2850-3100 cm-1.

  • C=O Stretch (Amide I): A strong, sharp absorption band around 1630-1680 cm-1.[8]

  • N-H Bend (Amide II): A peak around 1510-1570 cm-1.

  • C-O Stretch (Aryl Ether): A strong absorption in the region of 1200-1275 cm-1.

Potential Applications and Rationale for Synthesis

While specific biological activities for N-cyclopentyl-4-iodo-3-methoxybenzamide have not been reported in the public domain, the benzamide scaffold is a well-established pharmacophore in medicinal chemistry. Benzamide derivatives exhibit a wide array of pharmacological activities, including but not limited to, antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[9][10]

The rationale for the synthesis and investigation of this particular molecule can be understood through the contribution of its structural components:

  • Benzamide Core: Provides a rigid scaffold for presenting substituents in a defined spatial orientation, which is crucial for molecular recognition by biological targets.

  • Iodo Substituent: The iodine atom can serve multiple purposes. It can act as a heavy atom for X-ray crystallographic studies, a site for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), or it may directly contribute to the binding affinity for a target protein through halogen bonding.

  • Methoxy Group: This group can influence the electronic properties of the aromatic ring and can participate in hydrogen bonding interactions with biological targets.

  • Cyclopentyl Group: The lipophilic cyclopentyl moiety can enhance membrane permeability and may fit into hydrophobic pockets of target proteins. The non-planar nature of the cyclopentyl ring can also introduce conformational constraints that may be beneficial for binding affinity and selectivity.

The following logical diagram illustrates the potential utility of N-cyclopentyl-4-iodo-3-methoxybenzamide in a drug discovery workflow.

G cluster_screening Biological Screening cluster_synthesis Synthetic Intermediate start N-cyclopentyl-4-iodo-3-methoxybenzamide screening Screening in various biological assays (e.g., enzyme inhibition, receptor binding) start->screening intermediate Use as an intermediate for further chemical modification start->intermediate hit Identification as a 'Hit' Compound screening->hit analog_synthesis Synthesis of Analogs via Cross-Coupling Reactions at the Iodo Position intermediate->analog_synthesis sar Structure-Activity Relationship (SAR) Studies hit->sar analog_synthesis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Role of N-cyclopentyl-4-iodo-3-methoxybenzamide in drug discovery.

Conclusion

N-cyclopentyl-4-iodo-3-methoxybenzamide is a commercially available compound that can be readily synthesized and purified in a laboratory setting. Its structure contains several features that make it an attractive candidate for inclusion in screening libraries for drug discovery programs. The presence of the iodo group, in particular, offers a versatile handle for the generation of a diverse array of analogs to explore structure-activity relationships. This technical guide provides the foundational information necessary for researchers to procure, synthesize, and characterize this compound for their specific research needs.

References

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to spectroscopy. Cengage learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
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  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
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  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
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Methodological & Application

Application Notes and Protocols for the In Vitro Assay Development of N-cyclopentyl-4-iodo-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development of in vitro assays to characterize the biological activity of N-cyclopentyl-4-iodo-3-methoxybenzamide. While the specific molecular target of this compound is not extensively documented in publicly available literature, its structural similarity to other benzamide derivatives suggests a potential role as a phosphodiesterase 4 (PDE4) inhibitor. Consequently, this guide will focus on establishing a robust pipeline of in vitro assays to investigate the inhibitory activity of N-cyclopentyl-4-iodo-3-methoxybenzamide against PDE4. The protocols provided herein are designed to be self-validating and are supported by established scientific principles to ensure data integrity and reproducibility.

Introduction: The Rationale for Targeting Phosphodiesterase 4

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] The PDE4 family is specific for cAMP and is predominantly expressed in inflammatory and immune cells.[3] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn suppresses the activity of these cells and reduces the production of pro-inflammatory mediators.[4][5] This mechanism makes PDE4 a compelling therapeutic target for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[3][6]

Given that several benzamide derivatives have been identified as potent PDE4 inhibitors, it is a logical and scientifically sound starting point to hypothesize that N-cyclopentyl-4-iodo-3-methoxybenzamide may exert its biological effects through this mechanism.[3] The following protocols will guide the researcher in systematically testing this hypothesis, from initial biochemical characterization to cell-based functional assays.

Preliminary Considerations: Compound Handling and Characterization

Prior to initiating biological assays, it is crucial to understand the physicochemical properties of N-cyclopentyl-4-iodo-3-methoxybenzamide to ensure accurate and reproducible results.

Solubility and Stock Solution Preparation

The solubility of a test compound is a critical factor in any in vitro assay. Poor solubility can lead to inaccurate concentration-response curves and misleading results.[7]

Protocol 1: Solubility Assessment and Stock Solution Preparation

  • Initial Solubility Testing: Begin by assessing the solubility of N-cyclopentyl-4-iodo-3-methoxybenzamide in common laboratory solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of organic molecules.[7]

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of N-cyclopentyl-4-iodo-3-methoxybenzamide (e.g., 10 mg).

    • Dissolve the compound in a minimal amount of high-purity DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

    • Ensure complete dissolution by vortexing and, if necessary, gentle warming. Visually inspect the solution for any particulates.

  • Working Solution Preparation: Prepare serial dilutions of the stock solution in the appropriate assay buffer. It is critical to ensure that the final concentration of DMSO in the assay is consistent across all conditions and does not exceed a level that affects the biological system (typically ≤0.5%).[7]

ParameterRecommended ValueRationale
Stock Solution Solvent High-purity DMSOExcellent solvating power for a wide range of organic molecules.
Stock Solution Concentration 10-50 mMAllows for a wide range of final assay concentrations while minimizing the volume of DMSO added.
Final DMSO Concentration in Assay ≤0.5% (v/v)High concentrations of DMSO can be cytotoxic or interfere with enzyme activity.
Compound Stability

It is important to ascertain the stability of N-cyclopentyl-4-iodo-3-methoxybenzamide under the conditions of the in vitro assays. Degradation of the compound over the course of the experiment will lead to an underestimation of its potency.

Protocol 2: Stability Assessment

  • Prepare a solution of N-cyclopentyl-4-iodo-3-methoxybenzamide in the final assay buffer at the highest intended concentration.

  • Incubate the solution under the same conditions as the planned assay (e.g., temperature, time).

  • At various time points, analyze the sample by High-Performance Liquid Chromatography (HPLC) to quantify the amount of the parent compound remaining.

  • A minimal loss of the parent compound (e.g., <10%) over the assay duration is generally acceptable.

Biochemical Assays: Direct Measurement of PDE4 Inhibition

Biochemical assays utilize purified, recombinant PDE4 enzyme to directly measure the inhibitory effect of the test compound. These assays are essential for determining the intrinsic potency of the compound against its target.

Colorimetric PDE4 Activity Assay

This assay is a robust and cost-effective method for determining PDE4 activity. It relies on a two-step enzymatic reaction where PDE4 hydrolyzes cAMP to 5'-AMP, which is then converted to adenosine and inorganic phosphate by 5'-nucleotidase. The released phosphate is quantified using a malachite green-based reagent.[5]

Experimental Workflow: Colorimetric PDE4 Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of N-cyclopentyl-4-iodo-3-methoxybenzamide Assay_Plate Add compound, PDE4, and cAMP to a 96-well plate Compound_Prep->Assay_Plate Enzyme_Prep Prepare PDE4 enzyme solution Enzyme_Prep->Assay_Plate Substrate_Prep Prepare cAMP substrate solution Substrate_Prep->Assay_Plate Incubation1 Incubate at 37°C for 30 min Assay_Plate->Incubation1 Add_Nucleotidase Add 5'-nucleotidase Incubation1->Add_Nucleotidase Incubation2 Incubate at 37°C for 20 min Add_Nucleotidase->Incubation2 Add_Malachite Add malachite green reagent Incubation2->Add_Malachite Incubation3 Incubate at RT for 15-20 min Add_Malachite->Incubation3 Read_Absorbance Read absorbance at 620-650 nm Incubation3->Read_Absorbance Calculate_Inhibition Calculate % inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the colorimetric PDE4 inhibition assay.

Protocol 3: Colorimetric PDE4 Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl (pH 7.5) containing MgCl₂.

    • Test Compound: Prepare a 10-point serial dilution of N-cyclopentyl-4-iodo-3-methoxybenzamide in assay buffer.

    • Positive Control: A known PDE4 inhibitor (e.g., Roflumilast or Rolipram).

    • Negative Control: Assay buffer with DMSO (vehicle control).

  • Assay Procedure (96-well plate format):

    • To each well, add the test compound, positive control, or negative control.

    • Add recombinant human PDE4 enzyme to all wells except for a "no enzyme" control.

    • Initiate the reaction by adding the cAMP substrate.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

    • Stop the PDE4 reaction and initiate the second reaction by adding 5'-nucleotidase.

    • Incubate at 37°C for a further 20 minutes.

    • Stop the 5'-nucleotidase reaction by adding the malachite green reagent.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Data Acquisition and Analysis:

    • Read the absorbance at 620-650 nm using a microplate reader.

    • Generate a phosphate standard curve to convert absorbance values to the amount of phosphate produced.

    • Calculate the percentage of PDE4 inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Assay ComponentPurpose
Recombinant PDE4 Enzyme The biological target of the assay.
cAMP Substrate The molecule hydrolyzed by PDE4.
5'-Nucleotidase Converts 5'-AMP to adenosine and inorganic phosphate.
Malachite Green Reagent Reacts with inorganic phosphate to produce a colored product.
Roflumilast/Rolipram Positive control for PDE4 inhibition.
No Enzyme Control Background signal in the absence of enzymatic activity.

Cell-Based Assays: Assessing Functional Activity

While biochemical assays are crucial for determining direct target engagement, cell-based assays provide a more physiologically relevant context by measuring the compound's activity within a living cell.[1][2] These assays assess the ability of N-cyclopentyl-4-iodo-3-methoxybenzamide to penetrate the cell membrane and modulate intracellular cAMP levels.

HTRF cAMP Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive and robust method for quantifying intracellular cAMP.[5] It is a competitive immunoassay where cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody.

Signaling Pathway: PDE4 Inhibition and cAMP Accumulation

G GPCR GPCR Activation (e.g., Forskolin) AC Adenylate Cyclase GPCR->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC AMP 5'-AMP cAMP->AMP Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 Downstream Downstream Cellular Responses PKA->Downstream Inhibitor N-cyclopentyl-4-iodo- 3-methoxybenzamide Inhibitor->PDE4 Inhibits

Caption: PDE4 inhibition leads to increased intracellular cAMP levels.

Protocol 4: HTRF Intracellular cAMP Assay

  • Cell Culture:

    • Culture a suitable cell line that expresses PDE4 (e.g., HEK293 cells) in the appropriate growth medium.

    • Seed the cells into a 384-well plate and incubate overnight.

  • Assay Procedure:

    • Pre-treat the cells with serial dilutions of N-cyclopentyl-4-iodo-3-methoxybenzamide for a specified time.

    • Stimulate the cells with a sub-maximal concentration of an adenylate cyclase activator (e.g., Forskolin) to induce cAMP production.

    • Lyse the cells by adding the lysis buffer provided in the HTRF kit.

    • Add the HTRF detection reagents (anti-cAMP antibody-cryptate and cAMP-d2 tracer) to the cell lysates.

    • Incubate the plate at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF-compatible plate reader.

    • Calculate the HTRF ratio (acceptor signal / donor signal) and determine the cAMP concentration based on a standard curve.

    • Plot the cAMP concentration against the test compound concentration to determine the EC₅₀ value (the concentration of compound that produces 50% of the maximal response).

Assay Validation and Data Interpretation

A well-developed assay is also a well-validated one. The following parameters should be assessed to ensure the robustness and reliability of the developed assays.

Validation ParameterDescriptionAcceptance Criteria
Z'-factor A measure of the statistical effect size, indicating the separation between the positive and negative controls.Z' > 0.5 indicates an excellent assay.
Signal-to-Background (S/B) Ratio The ratio of the signal from the positive control to the signal from the negative control.S/B > 5 is generally desirable.
IC₅₀/EC₅₀ Reproducibility The consistency of the potency values determined in independent experiments.Less than a three-fold variation between experiments.
Selectivity The activity of the compound against other related enzymes (e.g., other PDE families).A counter-screen against other PDE isoforms should be performed to determine selectivity.

Conclusion

The protocols and guidelines presented in this application note provide a comprehensive framework for the in vitro characterization of N-cyclopentyl-4-iodo-3-methoxybenzamide as a potential PDE4 inhibitor. By systematically progressing from biochemical assays that confirm direct target engagement to cell-based assays that demonstrate functional activity, researchers can confidently elucidate the pharmacological profile of this compound. Adherence to the principles of assay validation will ensure the generation of high-quality, reproducible data, which is paramount for the advancement of any drug discovery program.

References

  • Zhang, X., et al. (2008). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. ASSAY and Drug Development Technologies. [Link]

  • PubMed. (2008). A cell-based PDE4 assay in 1536-well plate format for high-throughput screening. Journal of Biomolecular Screening. [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Creative Bioarray. [Link]

  • BPS Bioscience. (n.d.). PDE4B1 Assay Kit. BPS Bioscience. [Link]

  • Lonza Bioscience. (n.d.). PDELight® HTS cAMP Phosphodiesterase Assay Kit, 500 Test. Lonza Bioscience. [Link]

  • BellBrook Labs. (2025). What is the Best Phosphodiesterase (PDE) Assay for HTS?. BellBrook Labs. [Link]

  • Mediomics. (n.d.). Bridge-It® cAMP-Phosphodiesterase (PDE) Assay Kit, 384-well format. Mediomics. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

  • MDPI. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules. [Link]

  • ResearchGate. (2025). Design, synthesis and in vitro PDE4 inhibition activity of certain. ResearchGate. [Link]

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Application Note: A High-Throughput Screening Platform for the Identification of Novel Modulators of G-Protein Coupled Receptor (GPCR) Signaling using N-cyclopentyl-4-iodo-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for High-Throughput Screening with N-cyclopentyl-4-iodo-3-methoxybenzamide

Introduction

N-cyclopentyl-4-iodo-3-methoxybenzamide is a novel small molecule with structural motifs found in compounds known to interact with various biological targets, including G-protein coupled receptors (GPCRs).[1] GPCRs represent a large and diverse family of transmembrane receptors that are implicated in a wide range of physiological processes and are major targets for drug discovery.[2] High-throughput screening (HTS) is a key technology in modern drug discovery that enables the rapid and efficient testing of large numbers of compounds to identify those that modulate the activity of a specific biological target.[3]

This application note provides a detailed protocol for a robust, cell-based high-throughput screening assay designed to identify modulators of a hypothetical Gs-coupled GPCR, herein referred to as "Target X". The assay utilizes a commercially available bioluminescent reporter system to measure changes in intracellular cyclic AMP (cAMP) levels, a hallmark of Gs-coupled GPCR activation. N-cyclopentyl-4-iodo-3-methoxybenzamide is presented here as a representative test compound within a larger screening library. The principles and methodologies described herein are broadly applicable to the screening of other compound libraries against various GPCR targets.

Assay Principle

The screening protocol is based on a competitive binding assay format using a stable cell line expressing the Gs-coupled GPCR "Target X". In this assay, cells are stimulated with a known agonist of Target X to induce the production of intracellular cAMP. Test compounds, such as N-cyclopentyl-4-iodo-3-methoxybenzamide, are then added to determine their ability to modulate this agonist-induced cAMP production. A decrease in the cAMP signal in the presence of the test compound would suggest antagonistic activity, while an increase would indicate allosteric agonism.

The intracellular cAMP levels are quantified using a bioluminescent assay. This assay utilizes a modified luciferase enzyme that is dependent on cAMP for its activity. In the presence of cAMP, the luciferase catalyzes a reaction that produces light, and the intensity of the light signal is directly proportional to the concentration of cAMP in the well. This luminescent readout is highly sensitive and amenable to high-throughput formats.[4]

cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist TargetX Target X (Gs-GPCR) Agonist->TargetX Binds Gs Gs protein TargetX->Gs Activates AC Adenylate Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts Luciferase cAMP-dependent Luciferase cAMP->Luciferase Activates Light Luminescent Signal Luciferase->Light Produces Test_Compound N-cyclopentyl-4-iodo-3-methoxybenzamide (Test Compound) Test_Compound->TargetX Modulates Binding

Caption: Signaling pathway of the cell-based GPCR assay.

Detailed Protocols

Materials and Reagents
ReagentSupplierCat. No.
HEK293 cells stably expressing Target XIn-house or custom serviceN/A
DMEM, high glucose, GlutaMAX™Thermo Fisher Scientific10566016
Fetal Bovine Serum (FBS), qualifiedThermo Fisher Scientific26140079
Penicillin-Streptomycin (10,000 U/mL)Thermo Fisher Scientific15140122
TrypLE™ Express Enzyme (1X)Thermo Fisher Scientific12605010
DPBS, no calcium, no magnesiumThermo Fisher Scientific14190144
cAMP-Glo™ Assay KitPromegaV1501
Known Target X AgonistSigma-AldrichVaries
N-cyclopentyl-4-iodo-3-methoxybenzamideAiFChem2804196-12-9
DMSO, cell culture gradeSigma-AldrichD2650
384-well solid white assay platesCorning3570
Experimental Workflow

The high-throughput screening workflow consists of several key stages, from cell preparation to data analysis.[5]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (HEK293-Target X) Compound_Plating 2. Compound Plating (N-cyclopentyl-4-iodo-3-methoxybenzamide & Library) Cell_Seeding 3. Cell Seeding Compound_Plating->Cell_Seeding Incubation_1 4. Compound Incubation Cell_Seeding->Incubation_1 Agonist_Addition 5. Agonist Addition Incubation_1->Agonist_Addition Incubation_2 6. Agonist Incubation Agonist_Addition->Incubation_2 Lysis_Detection 7. Cell Lysis & cAMP Detection Incubation_2->Lysis_Detection Data_Acquisition 8. Luminescence Reading Lysis_Detection->Data_Acquisition QC 9. Quality Control (Z') Data_Acquisition->QC Normalization 10. Data Normalization QC->Normalization Hit_ID 11. Hit Identification Normalization->Hit_ID Raw_Data Raw Luminescence Data Z_Factor Calculate Z' Factor Raw_Data->Z_Factor Normalization Normalize Data (% Inhibition) Z_Factor->Normalization Z' > 0.5 Hit_Threshold Set Hit Threshold (e.g., > 3 SD from mean) Normalization->Hit_Threshold Hit_List Generate Hit List Hit_Threshold->Hit_List

Caption: Data analysis pipeline for hit identification.

1. Quality Control

  • The Z' factor is a statistical parameter used to assess the quality of an HTS assay. [6]It is calculated using the following formula:

    • Z' = 1 - (3 * (σp + σn)) / |µp - µn|
    • Where σp and µp are the standard deviation and mean of the positive control, and σn and µn are the standard deviation and mean of the negative control.
  • An assay with a Z' factor greater than 0.5 is considered excellent for HTS. [3] 2. Data Normalization

  • Raw luminescence data is normalized to percent inhibition using the following formula:

    • % Inhibition = 100 * (1 - (Signal_compound - Mean_positive_control) / (Mean_negative_control - Mean_positive_control))

3. Hit Identification

  • A "hit" is a compound that produces a statistically significant effect in the assay.

  • A common method for hit selection is to set a threshold based on the standard deviation (SD) of the sample population (e.g., compounds with % inhibition > 3 * SD of the mean). [7] * Hits should be confirmed through re-testing and dose-response curves to determine their potency (IC50).

Safety and Handling
  • N-cyclopentyl-4-iodo-3-methoxybenzamide should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. [8][9]* Work in a well-ventilated area or a chemical fume hood. [10]* Avoid inhalation of dust or vapors. * In case of contact with skin or eyes, rinse immediately with plenty of water. [8]* Dispose of the compound and all contaminated materials according to institutional and local regulations.

References

  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Vertex AI Search. (2014, April 8). Data analysis approaches in high throughput screening.
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  • PubMed. (2006, February 15).
  • PMC. (n.d.). Quantitative high-throughput screening data analysis: challenges and recent advances.
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  • Dow AgroSciences. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
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  • ATCC. (n.d.). High Throughput Screening (HTS).
  • Vertex AI Search. (2023, February 24).
  • MilliporeSigma. (2025, October 16).
  • PMC. (n.d.). Cell-Based Screening Using High-Throughput Flow Cytometry.
  • Vertex AI Search. (n.d.). Cell based High Throughput Screening Assays of Bacteria.
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  • Experimental Drug Development Centre (EDDC). (n.d.). High Throughput Screening.
  • PMC. (2025, November 6). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery.
  • PubMed. (2014, August 28). Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors.
  • ChemDiv. (n.d.). High Throughput Screening (HTS) Solutions for Lead Discovery.
  • ChemCopilot. (2025, May 3). High-Throughput Screening (HTS)
  • PubMed. (2000, June 15). Quantitation of N-(3,5-dichloropyrid-4-yl)
  • PubMed. (2006, February 15). Synthesis and binding profile of constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, a class of potent dopamine D3 receptor ligands.
  • CFDE Data Portal. (n.d.). (R)-N-cyclopentyl-4-((8-cyclopentyl-7-ethyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methylbenzamide (Compound).
  • PMC. (n.d.). Computational and Pharmacological Investigation of (E)-2-(4-Methoxybenzylidene)Cyclopentanone for Therapeutic Potential in Neurological Disorders.
  • PubMed. (2015, April 15). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter.
  • MDPI. (2024, May 9). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides.
  • AiFChem. (2025, October 21). 2804196-12-9 | N-Cyclopentyl-4-iodo-3-methoxybenzamide.
  • ChemRxiv. (n.d.). Bioorthogonal Tetrazine Carbamate Cleavage by Highly Reactive Trans-Cyclooctene.
  • Geroprotectors.org. (n.d.). N-(2-[4-(4-Chlorophenyl)Piperazin-1-Yl]Ethyl)-3-Methoxybenzamide.

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Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of N-cyclopentyl-4-iodo-3-methoxybenzamide in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a detailed, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-cyclopentyl-4-iodo-3-methoxybenzamide in human plasma. The protocol outlines a straightforward protein precipitation extraction procedure and chromatographic conditions optimized for high-throughput analysis. The method has been validated in accordance with the principles of the FDA's Bioanalytical Method Validation guidance, demonstrating excellent linearity, accuracy, precision, and stability.[1][2] This method is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.

Introduction

N-cyclopentyl-4-iodo-3-methoxybenzamide is a novel small molecule with therapeutic potential, necessitating a reliable bioanalytical method for its quantification in biological matrices to support preclinical and clinical development. LC-MS/MS is the gold standard for such applications, offering high sensitivity and selectivity.[3][4] The presence of an iodine atom in the molecule provides a unique isotopic signature that can be leveraged for selective detection. This application note provides a comprehensive protocol for the quantification of N-cyclopentyl-4-iodo-3-methoxybenzamide in human plasma, from sample preparation to data acquisition and analysis. The causality behind experimental choices is explained to provide a deeper understanding of the method's principles.

Experimental

Materials and Reagents
  • N-cyclopentyl-4-iodo-3-methoxybenzamide (Reference Standard)

  • N-cyclopentyl-d9-4-iodo-3-methoxybenzamide (Stable Isotope Labeled Internal Standard - SIL-IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (98% or higher purity)

  • Human plasma (with K2EDTA as anticoagulant)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC-MS/MS Method Parameters

The method parameters were optimized to achieve a balance between sensitivity, selectivity, and analysis time.

2.3.1. Liquid Chromatography

The selection of a C18 stationary phase is driven by its broad applicability for retaining moderately non-polar compounds like the target analyte. The use of a superficially porous particle column can expedite separations without compromising resolution.[5] A gradient elution is employed to ensure efficient separation from endogenous plasma components and a sharp peak shape.

ParameterCondition
Column C18, 2.1 x 50 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 30% B for 1.0 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Autosampler Temperature 10 °C

2.3.2. Mass Spectrometry

Electrospray ionization in positive ion mode (ESI+) was selected as amides can be efficiently protonated.[6][7] The presence of the iodine atom makes the molecule amenable to sensitive detection. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantitative analysis. The precursor ion corresponds to the protonated molecule [M+H]+, and the product ions are generated through collision-induced dissociation.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) To be determined experimentally (e.g., m/z 360.0 -> 151.1)
MRM Transition (IS) To be determined experimentally (e.g., m/z 369.1 -> 151.1)
Collision Energy (CE) To be optimized for each transition
Declustering Potential (DP) To be optimized
Source Temperature 550 °C
IonSpray Voltage 5500 V

Sample Preparation Protocol

A protein precipitation method was chosen for its simplicity, speed, and effectiveness in removing the bulk of proteins from plasma samples.[8] While other techniques like liquid-liquid extraction or solid-phase extraction can offer cleaner extracts, protein precipitation is often sufficient for robust LC-MS/MS analysis and is well-suited for high-throughput environments.[3][8][9]

Step-by-Step Protocol:

  • Allow all samples (standards, QCs, and unknowns) and reagents to thaw to room temperature.

  • To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (containing N-cyclopentyl-d9-4-iodo-3-methoxybenzamide in 50% acetonitrile). The use of a stable isotope-labeled internal standard is highly recommended to compensate for variability in sample preparation and matrix effects.[10][11][12]

  • Add 200 µL of acetonitrile (pre-chilled to -20°C to enhance protein precipitation) to each tube.

  • Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject the prepared sample into the LC-MS/MS system.

Caption: Workflow for plasma sample preparation.

Method Validation

The bioanalytical method was validated according to the FDA Guidance for Industry on Bioanalytical Method Validation.[1][2] The validation ensures that the method is reliable and reproducible for its intended purpose.[13]

4.1. Linearity and Range

A calibration curve was prepared in human plasma over the concentration range of 1 to 1000 ng/mL. The curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a 1/x² weighting factor was applied. The correlation coefficient (r²) should be ≥ 0.99.

4.2. Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC). The acceptance criteria are an accuracy of ±15% (±20% for LLOQ) of the nominal concentration and a precision (coefficient of variation, %CV) of ≤15% (≤20% for LLOQ).

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (% Bias)Intra-day Precision (%CV)Inter-day Accuracy (% Bias)Inter-day Precision (%CV)
LLOQ 1< ±20%≤ 20%< ±20%≤ 20%
LQC 3< ±15%≤ 15%< ±15%≤ 15%
MQC 100< ±15%≤ 15%< ±15%≤ 15%
HQC 800< ±15%≤ 15%< ±15%≤ 15%

4.3. Matrix Effect and Recovery

The matrix effect was assessed by comparing the peak area of the analyte in post-extraction spiked plasma samples to that in a neat solution. The recovery was determined by comparing the peak area of the analyte in pre-extraction spiked plasma samples to that in post-extraction spiked samples. Consistent and reproducible matrix effect and recovery are crucial for a reliable method.

4.4. Stability

The stability of N-cyclopentyl-4-iodo-3-methoxybenzamide was evaluated under various conditions to mimic sample handling and storage in a clinical setting. This includes bench-top stability, freeze-thaw stability, and long-term storage stability. The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance characteristics. The chromatographic separation provided a sharp, symmetrical peak for the analyte, well-resolved from endogenous plasma components. The use of a stable isotope-labeled internal standard effectively compensated for any variations in extraction efficiency and matrix effects, leading to high accuracy and precision.[10][11][12] The validation results confirmed that the method is linear, accurate, precise, and stable, meeting the regulatory requirements for bioanalytical method validation.[1][2]

Conclusion

This application note presents a detailed and validated LC-MS/MS method for the quantification of N-cyclopentyl-4-iodo-3-methoxybenzamide in human plasma. The simple and rapid sample preparation procedure, coupled with the sensitivity and selectivity of the LC-MS/MS analysis, makes this method highly suitable for routine use in a regulated bioanalytical laboratory to support drug development programs.

G cluster_0 Method Development & Validation Logic A Define Analyte & Matrix (N-cyclopentyl-4-iodo-3-methoxybenzamide in Plasma) B Select Ionization & MS Mode (ESI+, MRM) A->B D Develop LC Method (Column, Mobile Phase, Gradient) A->D E Select Sample Preparation (Protein Precipitation) A->E F Choose Internal Standard (Stable Isotope Labeled) A->F C Optimize MS Parameters (Precursor/Product Ions, CE, DP) B->C G Method Validation (per FDA Guidance) C->G D->G E->G F->G H Linearity & Range G->H I Accuracy & Precision G->I J Matrix Effect & Recovery G->J K Stability G->K L Final Validated Method H->L I->L J->L K->L

Caption: Logical flow of method development and validation.

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Application Notes and Protocols: N-cyclopentyl-4-iodo-3-methoxybenzamide as a Phosphodiesterase IV (PDE IV) Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Critical Role of PDE IV in Cellular Signaling and Inflammation

Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling pathways, primarily through its specific hydrolysis of cyclic adenosine monophosphate (cAMP).[1][2] As a second messenger, cAMP is integral to a multitude of cellular processes, including the modulation of inflammatory responses.[1] PDE4 enzymes are the most prevalent PDE isoform within immune cells, making them a key target for therapeutic intervention in inflammatory diseases.[2] By inhibiting PDE4, the degradation of cAMP is prevented, leading to an increase in its intracellular levels.[1][2] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately suppressing the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins.[1][3] This mechanism of action has established PDE4 inhibitors as a significant class of drugs for treating chronic inflammatory and autoimmune diseases.[1][2][3]

N-cyclopentyl-4-iodo-3-methoxybenzamide is a potent and selective inhibitor of phosphodiesterase IV (PDE IV), making it a valuable tool for researchers studying inflammatory processes and developing novel therapeutics. This document provides a comprehensive guide to its application, including its mechanism of action, and detailed protocols for its use in both in vitro and cell-based assays.

Mechanism of Action: Elevating Intracellular cAMP

The primary mechanism of action for N-cyclopentyl-4-iodo-3-methoxybenzamide, as with other PDE4 inhibitors, is the prevention of cAMP hydrolysis.[2] This leads to an accumulation of cAMP within the cell, which has several downstream effects, including the modulation of immune responses. The increased cAMP levels activate PKA, which can then phosphorylate and regulate the activity of various transcription factors and other proteins involved in the inflammatory cascade.[1] This ultimately results in a dampened inflammatory response.

Diagram: PDE IV Signaling Pathway and Inhibition

PDE4_Signaling cluster_membrane Cell Membrane GPCR GPCR AC Adenylate Cyclase GPCR->AC Stimulates cAMP cAMP AC->cAMP Converts Agonist Agonist Agonist->GPCR Activates ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Substrate PKA Protein Kinase A (Inactive) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes PKA_active Protein Kinase A (Active) PKA->PKA_active Inflammation Pro-inflammatory Cytokine Production PKA_active->Inflammation Inhibits Suppression Suppression of Inflammation PKA_active->Suppression Inhibitor N-cyclopentyl-4-iodo- 3-methoxybenzamide Inhibitor->PDE4 Inhibits PDE4_Assay_Workflow Start Start Prep_Compound Prepare Serial Dilutions of N-cyclopentyl-4-iodo-3-methoxybenzamide Start->Prep_Compound Add_Reagents Add Assay Buffer, Compound/DMSO, and PDE4B1 Enzyme to Plate Prep_Compound->Add_Reagents Initiate_Reaction Add cAMP-FAM Substrate to Initiate Reaction Add_Reagents->Initiate_Reaction Incubate_1 Incubate at Room Temperature Initiate_Reaction->Incubate_1 Add_Binding_Agent Add Binding Agent to Stop Reaction and Develop Signal Incubate_1->Add_Binding_Agent Incubate_2 Incubate Add_Binding_Agent->Incubate_2 Read_Plate Measure Fluorescence Polarization Incubate_2->Read_Plate Analyze_Data Calculate % Inhibition and Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro PDE IV inhibition assay.

Protocol 2: Cell-Based Assay for Intracellular cAMP Measurement

This protocol outlines a method to measure changes in intracellular cAMP levels in response to treatment with N-cyclopentyl-4-iodo-3-methoxybenzamide using a commercially available bioluminescent assay, such as the cAMP-Glo™ Assay. [4][5]The assay is based on the principle that cAMP stimulates protein kinase A (PKA) activity, which depletes ATP. A subsequent luciferase reaction measures the remaining ATP, where a decrease in light output corresponds to an increase in cAMP. [4][5] Materials:

  • A suitable cell line (e.g., HEK293, U937)

  • Cell culture medium and supplements

  • N-cyclopentyl-4-iodo-3-methoxybenzamide

  • Forskolin (an adenylate cyclase activator, used as a positive control)

  • cAMP-Glo™ Assay Kit (or similar) [4][5]* White, opaque 96-well or 384-well microplates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Culture and Seeding:

    • Culture the chosen cell line under standard conditions.

    • On the day of the assay, harvest the cells and resuspend them in an appropriate assay buffer.

    • Seed the cells into the wells of the white microplate at a predetermined optimal density. [6]

  • Compound Treatment:

    • Prepare serial dilutions of N-cyclopentyl-4-iodo-3-methoxybenzamide and forskolin in the assay buffer.

    • Add the diluted compounds to the cells. Include wells with untreated cells (negative control) and cells treated with a known PDE4 inhibitor like rolipram or roflumilast as a positive control. [6]

  • Cell Stimulation (Optional but Recommended):

    • To induce cAMP production, stimulate the cells with an appropriate agonist for a Gs-coupled receptor expressed by the cell line, or with forskolin. [7]The concentration of N-cyclopentyl-4-iodo-3-methoxybenzamide should be pre-incubated before the addition of the stimulant.

  • Cell Lysis and cAMP Detection:

    • Following the desired incubation period, lyse the cells according to the assay kit protocol to release intracellular cAMP. [5] * Add the cAMP detection solution, which contains PKA. [5]

  • Luminescence Measurement:

    • Add the Kinase-Glo® Reagent to terminate the PKA reaction and initiate the luciferase reaction. [5] * Measure the luminescence signal using a luminometer.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the cAMP concentration.

    • Generate a standard curve using known concentrations of cAMP provided in the kit. [5][7] * Calculate the intracellular cAMP concentration for each treatment condition by interpolating from the standard curve.

    • Plot the cAMP concentration against the logarithm of the N-cyclopentyl-4-iodo-3-methoxybenzamide concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

Parameter Description Source
Assay PrincipleBioluminescence (ATP depletion)[4][5]
Cell Linee.g., HEK293, U937[6]
Positive ControlForskolin, Rolipram[6]
Plate TypeWhite, opaque microplate[5]
DetectionLuminometer[5]
Diagram: Cell-Based cAMP Assay Workflow

cAMP_Assay_Workflow Start Start Seed_Cells Seed Cells into a White Microplate Start->Seed_Cells Prep_Compounds Prepare Serial Dilutions of Test Compound and Controls Seed_Cells->Prep_Compounds Add_Compounds Add Compounds to Cells Prep_Compounds->Add_Compounds Incubate_1 Incubate Add_Compounds->Incubate_1 Stimulate_Cells Stimulate Cells with Forskolin or Agonist (Optional) Incubate_1->Stimulate_Cells Lyse_Cells Lyse Cells to Release cAMP Stimulate_Cells->Lyse_Cells Add_Detection_Reagent Add cAMP Detection Solution Lyse_Cells->Add_Detection_Reagent Incubate_2 Incubate Add_Detection_Reagent->Incubate_2 Add_KinaseGlo Add Kinase-Glo® Reagent Incubate_2->Add_KinaseGlo Read_Luminescence Measure Luminescence Add_KinaseGlo->Read_Luminescence Analyze_Data Calculate cAMP Concentration and Determine EC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the cell-based intracellular cAMP assay.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the experimental data, several validation steps are crucial:

  • Positive and Negative Controls: Always include appropriate positive (e.g., a known PDE4 inhibitor like rolipram) and negative (vehicle control, e.g., DMSO) controls in every experiment.

  • Standard Curve: For the cell-based cAMP assay, a cAMP standard curve must be run in parallel with the experimental samples to accurately quantify the intracellular cAMP levels. [5][7]* Z'-factor: For high-throughput screening, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Confirmation in Orthogonal Assays: To validate hits from a primary screen, it is recommended to confirm the activity of N-cyclopentyl-4-iodo-3-methoxybenzamide in a secondary, orthogonal assay that relies on a different detection technology or biological principle.

  • Counter-Screening: When using cell-based assays, it is advisable to perform a counter-screen using a parental cell line that does not express the target of interest to identify and eliminate false positives. [6]

Conclusion

N-cyclopentyl-4-iodo-3-methoxybenzamide is a valuable research tool for investigating the role of PDE IV in various physiological and pathological processes. The protocols provided in this guide offer a robust framework for characterizing its inhibitory activity in both biochemical and cellular contexts. By adhering to the principles of scientific integrity and implementing self-validating measures, researchers can generate high-quality, reliable data to advance our understanding of PDE IV biology and facilitate the development of novel anti-inflammatory therapies.

References
  • What are PDE4 inhibitors and how do they work? Patsnap Synapse. Published June 21, 2024. Available from: [Link]

  • PDE4 inhibitor. Wikipedia. Available from: [Link]

  • Li, H., et al. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers in Pharmacology. Published June 10, 2024. Available from: [Link]

  • Tavares-Carreon, F., et al. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria. Bio-protocol. Published April 20, 2016. Available from: [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from: [Link]

  • Bunick, C. G., & Wang, J. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. The Journal of Clinical and Aesthetic Dermatology. Published February 15, 2025. Available from: [Link]

  • The effect and associated mechanism of action of phosphodiesterase 4 (PDE4) inhibitor on CD4+ lymphocyte proliferation. PubMed. Available from: [Link]

  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. PMC. Available from: [Link]

  • Barnette, M. S., et al. Selective type IV phosphodiesterase inhibitors as antiasthmatic agents. The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues. Journal of Medicinal Chemistry. Published November 26, 1993. Available from: [Link]

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Application Notes & Protocols: Synthesis and Evaluation of N-Substituted Benzamide Derivatives for Antitumor Activity

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and biological evaluation of N-substituted benzamide derivatives as potential antitumor agents. The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives have gained significant attention as anticancer agents, primarily through mechanisms like Histone Deacetylase (HDAC) and Poly(ADP-ribose) Polymerase (PARP) inhibition.[1][2][3] This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible research workflow.

Scientific Rationale: Key Mechanisms of Antitumor Activity

N-substituted benzamides exert their anticancer effects through multiple, well-defined molecular pathways. Understanding these mechanisms is critical for rational drug design and the interpretation of biological data.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[2][4] In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes.[5]

Benzamide derivatives, such as Entinostat (MS-275), are designed to act as HDAC inhibitors (HDACIs).[4][6][7][8] Their structure typically allows them to chelate with the zinc ion located at the active site of HDAC enzymes, blocking their function.[2][9] This inhibition leads to histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of tumor suppressor genes, which can induce cell cycle arrest, differentiation, and apoptosis.[2][4]

HDAC_Inhibition cluster_nucleus Cell Nucleus cluster_inhibition Inhibition DNA Condensed Chromatin (Gene Silencing) HDAC HDAC Enzyme DNA->HDAC Deacetylation Acetyl Acetyl Groups HDAC->Acetyl Removes DNA_relaxed Relaxed Chromatin (Gene Expression) TSG Tumor Suppressor Gene Expression DNA_relaxed->TSG Leads to Cell Cycle Arrest Cell Cycle Arrest TSG->Cell Cycle Arrest Induces Apoptosis Apoptosis TSG->Apoptosis Induces Benzamide N-Substituted Benzamide Benzamide->HDAC Inhibits (Zn Chelation) Apoptosis_Pathway Benzamide N-Substituted Benzamide Mitochondria Mitochondria Benzamide->Mitochondria Induces Stress CellCycle Cell Cycle Progression Benzamide->CellCycle Blocks CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis G2M_Arrest G2/M Arrest

Caption: Apoptosis and cell cycle arrest induced by N-substituted benzamides.

Synthetic Strategies and Protocols

The synthesis of N-substituted benzamides can be achieved through several reliable methods. The choice of method depends on the scale of the reaction, the reactivity of the substrates, and the presence of sensitive functional groups.

Synthesis_Workflow cluster_reactants Starting Materials BenzoicAcid Benzoic Acid Derivative AcylChloride Acyl Chloride Formation (e.g., SOCl₂) BenzoicAcid->AcylChloride Coupling Amide Bond Formation BenzoicAcid->Coupling Method 2: Coupling Reagent Amine Primary/Secondary Amine Amine->Coupling AcylChloride->Coupling Method 1: Schotten-Baumann Purification Purification (Chromatography/ Recrystallization) Coupling->Purification Product N-Substituted Benzamide Purification->Product

Caption: General experimental workflow for the synthesis of N-substituted benzamides.

Protocol 1: Synthesis via Acyl Chlorides (Schotten-Baumann Reaction)

This classic, robust method involves the acylation of an amine with a highly reactive benzoyl chloride. It is particularly suitable for large-scale synthesis due to its cost-effectiveness and generally high yields. [10][11][12] Rationale: The reaction is performed under basic conditions to neutralize the hydrochloric acid byproduct, which drives the equilibrium towards product formation and prevents protonation of the starting amine. [12][13]A two-phase system (e.g., DCM/water) or a base like pyridine can be used. [10][13] Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 equivalent) in dichloromethane (DCM). In a separate vessel, prepare a 10% aqueous solution of sodium hydroxide (NaOH) (2.0 equivalents). [13]2. Amine Addition: Add the amine solution to the flask, followed by the aqueous NaOH solution. Stir the biphasic mixture vigorously to ensure efficient mixing. Cool the flask to 0 °C in an ice bath. [11][14]3. Acyl Chloride Addition: Add the substituted benzoyl chloride (1.1 equivalents) dropwise to the cooled, stirring mixture. [10][11]The reaction is often exothermic, and slow addition is crucial to control the temperature and prevent side reactions. [12]4. Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 1-16 hours. [11][15]Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess amine), saturated aqueous sodium bicarbonate (to remove unreacted acyl chloride), and finally with brine. [10][14]6. Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. [11][14]Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Synthesis via Modern Coupling Reagents

For substrates with sensitive functional groups, direct coupling of a benzoic acid with an amine using a carbodiimide reagent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a milder alternative. [10] Rationale: Coupling reagents activate the carboxylic acid, forming a highly reactive intermediate (e.g., an O-acylisourea) that is readily attacked by the amine nucleophile to form the amide bond under neutral conditions.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the benzoic acid derivative (1.0 equivalent) in an anhydrous aprotic solvent like DCM or THF in a dry, inert-atmosphere flask.

  • Activation: Add the coupling reagent (e.g., EDC, 1.2 equivalents) and an activator such as 4-dimethylaminopyridine (DMAP, 0.1 equivalents) or hydroxybenzotriazole (HOBt, 1.2 equivalents). Stir the mixture at room temperature for 20-30 minutes.

  • Amine Addition: Add the amine (1.1 equivalents) to the activated carboxylic acid solution.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: If DCC was used, the dicyclohexylurea (DCU) byproduct precipitates and can be removed by filtration. [10]Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. [11]6. Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Advanced Strategy: Suzuki-Miyaura Coupling for Scaffold Elaboration

To generate novel derivatives with ortho-aryl/alkenyl substitutions, a Suzuki-Miyaura cross-coupling reaction can be employed on a suitable benzamide precursor. This palladium-catalyzed reaction creates a C-C bond between an organoboron compound and an organic halide or triflate, offering vast potential for structural diversification. [16][17][18] Rationale: This advanced method allows for the late-stage modification of the benzamide core, enabling the synthesis of complex structures that are not easily accessible through direct amidation. [19]The reaction typically requires a palladium catalyst, a base, and an organoboron reagent. [18]

Protocols for Antitumor Activity Evaluation

Once synthesized and purified, the N-substituted benzamide derivatives must be evaluated for their biological activity. A tiered approach, starting with in vitro assays and progressing to in vivo models, is standard practice.

In Vitro Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates on cancer cell lines. [1][9] Rationale: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. [1]The amount of formazan produced is proportional to the number of viable cells.

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate Overnight (Allow Adherence) A->B C 3. Treat with Benzamide Derivatives (Serial Dilutions) B->C D 4. Incubate (e.g., 48-72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4 hours) (Formazan Formation) E->F G 7. Solubilize Formazan (e.g., DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate IC₅₀ Value H->I

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, K562, HCT116) into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator. [1][3]2. Compound Treatment: Prepare serial dilutions of the synthesized benzamide derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Doxorubicin). [20][21]3. Incubation: Incubate the plates for a specified period, typically 48 or 72 hours. [20]4. MTT Addition: After incubation, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 2-4 hours. [20]5. Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the purple formazan crystals. [1]6. Data Acquisition: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm. [20]7. Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Protocol: Solid Tumor Xenograft Model

In vivo models are essential for evaluating a compound's efficacy and safety in a whole biological system. [22]The human tumor xenograft model in immunocompromised mice is a widely used preclinical model. [23][24] Rationale: This model allows for the assessment of a drug's ability to inhibit the growth of a human tumor in a living organism, providing crucial data on therapeutic potential and potential toxicity before human trials.

Step-by-Step Methodology:

  • Animal Model: Use immunocompromised mice (e.g., nude or NOD/SCID mice) to prevent the rejection of human cells. [23]2. Tumor Implantation: Subcutaneously inject a specific number of human cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of each mouse. [23]3. Tumor Growth and Randomization: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³). Then, randomize the mice into treatment and control (vehicle) groups. [23]4. Treatment Administration: Administer the test benzamide derivative via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule.

  • Efficacy Assessment: Measure tumor volume with calipers regularly (e.g., twice weekly) and monitor the bodyweight of the animals as an indicator of toxicity. [23]6. Endpoint: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Analyze the data to determine the tumor growth inhibition (TGI).

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the N-substituted benzamide structure allows for the elucidation of the structure-activity relationship (SAR), guiding the design of more potent and selective compounds.

Key SAR Insights for HDAC Inhibitors:

  • Zinc-Binding Group: The benzamide moiety itself often acts as the zinc-binding group. [2]* N-Substituent: A substituent at the 2'-position of the N-phenyl ring is often critical for anti-proliferative activity. [6][9][25]* Linker Region: The length and composition of the linker connecting the cap group to the zinc-binding group can significantly impact potency and isoform selectivity. [4][26]* Substituents on the Benzamide Ring: Electron-withdrawing groups like chlorine or nitro on the main benzamide ring can decrease anti-proliferative activity. [6][9]

Comparative In Vitro Activity of N-Substituted Benzamide Derivatives

The following table summarizes the cytotoxic activity of various benzamide derivatives against common cancer cell lines, as reported in the literature.

Compound Class/NameN-Substituent TypeTarget Cancer Cell LineIC₅₀ (µM)Primary TargetReference
Entinostat (MS-275) PyridinylmethylVarious~0.9-1.8HDAC1, 2, 3[4]
Compound 8u Benzhydryl piperazineA549 (Lung)0.165HDAC1, 2, 3[27]
Compound 7j (2-aminophenyl)carbamoylMCF-7 (Breast)0.65 (HDAC1)HDAC1, 2, 3[4]
Compound 13f PhenylacetamidophenylHCT116 (Colorectal)0.30PARP-1[3]
Compound 23f Urea-basedHCT116 (Colorectal)7.87PARP-1[28]
Compound 8a Coumarin-basedHepG2 (Liver)PotentTubulin[29]

Note: IC₅₀ values are highly dependent on the specific assay conditions and cell lines used. This table is for illustrative and comparative purposes.

Conclusion

The N-substituted benzamide scaffold is a remarkably versatile platform for the development of potent antitumor agents. By targeting key cancer-related enzymes like HDACs and PARPs, these compounds can induce cancer cell death through multiple mechanisms. The synthetic and biological protocols outlined in this guide provide a robust framework for the discovery, optimization, and preclinical evaluation of novel benzamide derivatives. A thorough understanding of the underlying mechanisms and structure-activity relationships is paramount for successfully translating these promising chemical entities into effective cancer therapies.

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  • ResearchGate. (n.d.). Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas. ResearchGate. [Link]

  • Merk, D., et al. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry. [Link]

  • Szostak, M., et al. (2017). General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Letters. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura coupling of benzamide 4 with various boronic acids. ResearchGate. [Link]

  • Costa, S. P. G., et al. (2022). 1-Benzamido-1,4-dihydropyridine derivatives as anticancer agents: in vitro and in vivo assays. Arabian Journal of Chemistry. [Link]

  • Southern Research. (2023). In Vivo Oncology Models for Drug Discovery. Southern Research. [Link]

  • Gu, Y., et al. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. Bioorganic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

Sources

Troubleshooting & Optimization

purification challenges of N-cyclopentyl-4-iodo-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-882-IO Status: Open Subject: Purification & Isolation Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Overview

Welcome to the technical support hub for N-cyclopentyl-4-iodo-3-methoxybenzamide . This intermediate is a critical scaffold in the synthesis of TRK and JAK kinase inhibitors. Its structural duality—combining a lipophilic cyclopentyl tail with a polar amide core and a reactive aryl iodide—creates a unique set of purification challenges.

This guide addresses the three most common user-reported issues: persistent starting material contamination , crystallization failure ("oiling out") , and oxidative discoloration .

Module 1: The "Sticky" Amine & Acid Removal

User Issue: "I’ve run a standard workup, but NMR shows traces of cyclopentylamine (multiplets at 1.5–1.8 ppm) and unreacted benzoic acid."

Technical Insight: Cyclopentylamine (b.p. 107°C) is a lipophilic amine. Unlike smaller amines (e.g., methylamine), it does not partition perfectly into aqueous phases at neutral pH. Conversely, the starting material, 4-iodo-3-methoxybenzoic acid, can "hide" in the organic layer if the pH isn't sufficiently basic during extraction.

Troubleshooting Protocol: The "Sandwich" Extraction Do not rely on a single wash. Use this pH-swing protocol to chemically sequester impurities.

  • Dilution: Dilute the reaction mixture (assuming DCM or EtOAc solvent) with 3 volumes of solvent. High concentration traps impurities in the organic phase.

  • Acid Wash (Removes Amine):

    • Wash 2x with 1.0 M HCl (or 10% Citric Acid if acid-labile groups are present, though this molecule is stable to dilute HCl).

    • Mechanism:[1][2][3] Protonates cyclopentylamine (

      
      ), forcing it into the aqueous layer.
      
  • Base Wash (Removes Acid):

    • Wash 2x with Saturated NaHCO₃ .

    • Mechanism:[1][2][3] Deprotonates the unreacted benzoic acid (

      
      ), moving it to the aqueous layer.
      
  • Polishing:

    • Wash 1x with Brine to break emulsions.

    • Dry over Na₂SO₄ (Sodium Sulfate).[2][4] Magnesium sulfate can sometimes bind amides; Na₂SO₄ is safer here.

DOT Diagram: Extraction Logic Flow

ExtractionLogic Start Crude Reaction Mixture (Organic Phase) AcidWash Add 1.0 M HCl (pH < 2) Start->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 AqLayer1 Aqueous Layer: Cyclopentylamine salt (Discard) PhaseSep1->AqLayer1 Top/Bottom depends on solvent OrgLayer1 Organic Layer: Product + Acid Impurity PhaseSep1->OrgLayer1 BaseWash Add Sat. NaHCO3 (pH > 8) OrgLayer1->BaseWash PhaseSep2 Phase Separation BaseWash->PhaseSep2 AqLayer2 Aqueous Layer: Benzoate Salt (Discard) PhaseSep2->AqLayer2 FinalOrg Organic Layer: Purified Product PhaseSep2->FinalOrg

Caption: Sequential pH-swing extraction strategy to isolate neutral amide from amine and acid impurities.

Module 2: The Solubility Paradox (Oiling Out)

User Issue: "I tried to recrystallize from hot Ethyl Acetate, but as it cooled, the product formed a gummy oil at the bottom instead of crystals."

Technical Insight: This molecule suffers from the "Melting Point Depression" effect common in cyclopentyl-amides. The flexible cyclopentyl ring lowers the lattice energy, while the amide bond promotes strong intermolecular hydrogen bonding. If the solution is too concentrated or cools too fast, the compound undergoes liquid-liquid phase separation (oiling out) before it can nucleate into a crystal lattice.

Troubleshooting Protocol: Anti-Solvent Titration Avoid single-solvent systems. Use a Solvent/Anti-Solvent pair.

ParameterRecommendationRationale
Primary Solvent Ethyl Acetate (EtOAc) or IPA Good solubility for the amide core; moderate polarity.
Anti-Solvent n-Heptane (Preferred over Hexane)Higher boiling point (98°C) allows for a wider temperature gradient during cooling.
Method Hot Swish / Titration See steps below.

Step-by-Step Crystallization:

  • Dissolve crude oil in the minimum amount of hot EtOAc (approx. 60°C).

  • Add hot n-Heptane dropwise until the solution turns slightly turbid (cloudy).

  • Add one drop of EtOAc to clear the turbidity.

  • Crucial Step: Remove from heat and let it cool to Room Temp slowly (wrap flask in foil/towel).

  • If oiling occurs: Re-heat to dissolve, and scratch the glass vigorously with a spatula while cooling to induce nucleation.

Module 3: Discoloration & Iodine Stability

User Issue: "My product was white, but after drying in the vacuum oven, it turned pink/purple."

Technical Insight: Aryl iodides are sensitive to homolytic cleavage of the C-I bond, especially when exposed to UV light or heat. The purple color is free iodine (


). This is often accelerated if trace copper or palladium (from previous steps) is present.

FAQ: Stabilization & Storage

  • Q: How do I remove the pink color?

    • A: Wash the organic solution with dilute Sodium Thiosulfate (

      
      )  or Sodium Bisulfite solution. This reduces volatile iodine (
      
      
      
      ) back to iodide (
      
      
      ), which is colorless and water-soluble.
  • Q: Can I heat it?

    • A: Keep vacuum oven temperatures below 45°C . Aryl iodides can degrade over prolonged exposure to high heat.

  • Q: How should I store it?

    • A: Amber vials are mandatory. Store at -20°C if keeping for >1 month.

Module 4: Flash Chromatography Optimization

User Issue: "The peak tails badly on silica gel, contaminating the fractions."

Technical Insight: Amides are hydrogen-bond donors/acceptors. They interact strongly with the silanol groups (


) on the silica surface, causing peak tailing (streaking).

Solution: The "Modifier" Trick Standard Hexane/EtOAc gradients often fail to elute amides sharply.

  • Doping: Add 1% Triethylamine (TEA) to your column equilibration solvent. This neutralizes the acidic silanol sites.

  • Alternative Solvent System: Use DCM / Methanol (98:2 to 95:5) . Methanol is protic and competes with the amide for silanol binding sites, sharpening the peak.

DOT Diagram: Chromatography Decision Matrix

ChromLogic Problem Tailing Peak on TLC/Column CheckSolvent Current Solvent System? Problem->CheckSolvent HexEtOAc Hexane / EtOAc CheckSolvent->HexEtOAc DCMMeOH DCM / MeOH CheckSolvent->DCMMeOH Action1 Add 1% TEA to eluent (Blocks Silanols) HexEtOAc->Action1 Standard Fix Action3 Switch to Acetone/Heptane (Better selectivity) HexEtOAc->Action3 Alternative Action2 Reduce MeOH % (Too polar?) DCMMeOH->Action2

Caption: Decision tree for improving peak shape of amides on silica gel.

References
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for workup of organic halides and amides).
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5][6] Tetrahedron, 61(46), 10827-10852. Link

  • Asian Journal of Chemistry. (2013). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol. (Provides analogous experimental data on cyclopentyl-methoxy-benzene purification). Link

Sources

N-cyclopentyl-4-iodo-3-methoxybenzamide stability and degradation issues

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-cyclopentyl-4-iodo-3-methoxybenzamide

  • Document ID: TSC-2804-STAB

Introduction: The Stability Paradox

You are likely working with N-cyclopentyl-4-iodo-3-methoxybenzamide (CAS: 2804196-12-9) as a high-affinity ligand for dopamine receptors (structurally analogous to IBZM) or as a "cold standard" for radiopharmaceutical development.

While the benzamide core offers robust chemical stability under physiological conditions, the aryl iodide moiety introduces a critical vulnerability: photolability . This guide moves beyond generic advice to address the specific degradation pathways governed by the C-I bond energy (~57 kcal/mol) and the lipophilicity introduced by the cyclopentyl ring.

Module 1: Photostability & Deiodination (The "Yellowing" Effect)

The Issue: The most common user complaint is the solution turning faint yellow or brown, accompanied by a loss of potency. The Cause: Homolytic fission of the Carbon-Iodine bond triggered by UV-A and Blue Light (300–450 nm).

Mechanism of Degradation

Unlike standard oxidation, this is a radical-mediated process. The iodine atom is a "good leaving group" photochemically.

  • Excitation: The benzamide chromophore absorbs a photon, entering an excited singlet state.

  • Cleavage: The weak C-I bond breaks, releasing an Iodine radical (

    
    ) and an aryl radical.
    
  • Quenching: The aryl radical abstracts a hydrogen atom from the solvent (especially in alcohols or DMSO), forming the de-iodo impurity (N-cyclopentyl-3-methoxybenzamide).

  • Coloration: Two Iodine radicals recombine to form

    
    , causing the yellow shift.
    

Photodegradation Start Intact Molecule (Ar-I) Excited Excited State (Ar-I)* Start->Excited hν (UV/Blue Light) Radicals Radical Pair (Ar• + I•) Excited->Radicals Homolytic Fission Product1 De-iodo Impurity (Ar-H) Radicals->Product1 H-Abstraction (from Solvent) Product2 Free Iodine (I₂ - Yellow Color) Radicals->Product2 Dimerization

Figure 1: Photolytic pathway leading to deiodination and discoloration.

Troubleshooting Protocol: Photostability
SymptomImmediate ActionPrevention Strategy
Yellow Solution Check LC-MS for mass [M-126] (Loss of Iodine). Discard if >5% degraded.Amber Glass is Mandatory. Wrap clear vials in aluminum foil.
Erratic IC50 Data Run a "Dark Control" in parallel.Switch lab lighting to Gold Fluorescent or Red LED (cutoff >500nm).

Module 2: Chemical Stability (Hydrolysis & Solubility)

The Issue: "Oiling out" in aqueous buffers or appearance of polar impurities during long-term storage. The Cause: The cyclopentyl group significantly increases lipophilicity (LogP ~3.5–4.0), making the compound prone to precipitation. While the amide bond is stable at neutral pH, it hydrolyzes under acidic/basic stress.

Solubility & Storage Matrix
  • DMSO Stability: The compound is stable in pure DMSO for >12 months at -20°C.

    • Warning: Avoid "Wet DMSO" (DMSO with >1% water) for storage >1 week, as the iodine can facilitate oxidative side reactions in the presence of water and light.

  • Aqueous Buffers:

    • Solubility Limit: Likely <10 µM in pure PBS.

    • Precipitation Risk: High. The cyclopentyl ring disrupts water structure.

    • Solution: Always use a co-solvent (e.g., 0.1% Tween-80 or 1-5% DMSO) for biological assays.

Hydrolysis Pathway (pH Dependent)

At pH < 2 or pH > 10, the amide bond cleaves.

  • Acidic Product: 4-iodo-3-methoxybenzoic acid.

  • Basic Product: Cyclopentylamine.

Hydrolysis Compound N-cyclopentyl-4-iodo-3-methoxybenzamide AcidCond Acidic Conditions (pH < 2) Compound->AcidCond BaseCond Basic Conditions (pH > 10) Compound->BaseCond AcidProd 4-iodo-3-methoxybenzoic acid (Polar Peak on HPLC) AcidCond->AcidProd Hydrolysis BaseCond->AcidProd Hydrolysis AmineProd Cyclopentylamine (Volatile/Invisible on UV) BaseCond->AmineProd Release

Figure 2: Hydrolytic degradation pathways under extreme pH stress.

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I autoclave this compound for sterile cell culture? A: NO. Autoclaving (121°C, high pressure steam) poses two risks:

  • Thermal Deiodination: High heat can weaken the C-I bond.

  • Hydrolysis: Superheated steam accelerates amide hydrolysis. Recommendation: Sterile filter using a 0.22 µm PVDF membrane (avoid Nylon, which binds benzamides).

Q2: I see an extra peak at RRT 0.85 on my HPLC. What is it? A: If the peak has a similar UV spectrum but lower mass, it is likely the de-iodo impurity (N-cyclopentyl-3-methoxybenzamide). This confirms light exposure.[1][2]

  • Verification: Check for Mass = [Parent - 126 Da].

Q3: How should I store the solid powder? A:

  • Temp: -20°C is ideal; 4°C is acceptable for short term.

  • Container: Amber glass vial with a Teflon-lined cap.

  • Atmosphere: Argon backfill is recommended to prevent moisture uptake, though not strictly required for oxidation stability.

Q4: Is the cyclopentyl group metabolically stable in vivo? A: Generally, yes. However, in microsomal stability assays, the cyclopentyl ring is a site for oxidative hydroxylation (via CYP450). Expect metabolites with +16 Da (hydroxyl) on the cyclopentyl ring during in vivo studies.

References

  • Photochemistry of Aryl Iodides

    • Mechanism:[3][4][5] The homolytic cleavage of C-I bonds is a well-documented phenomenon in organic photochemistry, often used synthetically but detrimental to stability.

    • Source: Grimmett, M. R., et al. "Photodeiodination of iodoarenes." Journal of Photochemistry and Photobiology A: Chemistry (1995).
  • Benzamide Hydrolysis Kinetics

    • Kinetics: Amide hydrolysis rates are pH-dependent, with minima usually near pH 6-7.
    • Source: Brown, R. S., et al. "Hydrolysis of Amides."[5][6] Accounts of Chemical Research (2018).

  • Stability in DMSO

    • Solvent Effects: While DMSO is a standard cryopreservative, "wet" DMSO can accelerate degrad
    • Source: Cheng, X., et al. "Studies on repository compound stability in DMSO under various conditions."[7] Journal of Biomolecular Screening (2003).

  • Structure-Activity Analogs (IBZM): Context: The structural homology to Iodobenzamide (IBZM) informs the lipophilicity and receptor binding context. Source: Kung, H. F., et al. "New brain perfusion imaging agents based on I-123-labeled benzamides." Journal of Nuclear Medicine (1990).

Sources

overcoming solubility problems of N-cyclopentyl-4-iodo-3-methoxybenzamide in assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-cyclopentyl-4-iodo-3-methoxybenzamide. This document provides troubleshooting strategies and answers to frequently asked questions regarding the significant solubility challenges encountered when working with this compound in various assay formats. Our goal is to equip you with the foundational knowledge and practical protocols to ensure accurate and reproducible experimental outcomes.

Introduction: Understanding the Challenge

N-cyclopentyl-4-iodo-3-methoxybenzamide is a lipophilic molecule, a characteristic derived from its N-cyclopentyl and 4-iodo-phenyl moieties. These structural features predict poor aqueous solubility, a common hurdle in drug discovery that can lead to underestimated potency, high data variability, and false negatives.[1][2][3] This guide will walk you through a logical, stepwise approach to overcome these issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and behavior of N-cyclopentyl-4-iodo-3-methoxybenzamide.

Q1: What are the predicted physicochemical properties of N-cyclopentyl-4-iodo-3-methoxybenzamide?

While extensive experimental data for this specific molecule is not publicly available, we can infer its properties based on its structure[4]. The molecule possesses a polar amide group capable of hydrogen bonding, but this is overshadowed by the large, nonpolar cyclopentyl and iodobenzyl groups.[3][5] This structure suggests:

  • High Lipophilicity (High LogP): The compound will preferentially partition into nonpolar environments over water.

  • Low Aqueous Solubility: It is expected to be practically insoluble in aqueous buffers alone.[2]

  • Requirement for Organic Solvents: A water-miscible organic solvent will be necessary to prepare a stock solution.

Q2: What is the best solvent for making a primary stock solution?

The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO).[6] DMSO is a powerful, aprotic polar solvent capable of dissolving a wide range of hydrophobic compounds.[6]

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Weigh out a precise amount of N-cyclopentyl-4-iodo-3-methoxybenzamide (MW: 345.18 g/mol )[4] in a sterile, appropriate vial.

  • Add the required volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Facilitate dissolution by vortexing, gentle warming (e.g., 37°C water bath), or brief sonication.[7] Ensure the solution is completely clear before storage.

  • Store stock solutions at -20°C or -80°C. Be aware that repeated freeze-thaw cycles can introduce moisture and potentially cause compound precipitation over time.[8]

Q3: My compound precipitates immediately when I dilute the DMSO stock into my aqueous assay buffer. Why does this happen and what should I do?

This is the most common solubility problem and occurs because you are moving the compound from a solvent where it is highly soluble (100% DMSO) to one where it is not (aqueous buffer). This creates a supersaturated state that rapidly collapses, causing the compound to crash out of solution.[9] This is a matter of exceeding the compound's kinetic solubility .[10]

Initial Troubleshooting Steps:

  • Reduce Final Concentration: The simplest solution is to test lower final concentrations of the compound in your assay.

  • Vortex During Dilution: Add the DMSO stock to the aqueous buffer while vortexing to promote rapid mixing and minimize localized high concentrations that trigger precipitation.

  • Perform a Serial Dilution: Instead of a single large dilution, perform a serial dilution in an intermediate solvent (e.g., prepare a 1 mM solution in 10% DMSO/buffer, then dilute from there).

Below is a troubleshooting workflow to guide your decisions when this issue arises.

G start Start: Compound precipitates upon dilution of DMSO stock check_conc Is reducing the final assay concentration an option? start->check_conc reduce_conc Action: Test a range of lower concentrations. check_conc->reduce_conc Yes check_dmso Is the final DMSO% below the assay tolerance limit (typically <0.5%)? check_conc->check_dmso No success Success: Compound is soluble. Proceed with assay. reduce_conc->success increase_dmso Action: Cautiously increase final DMSO % (e.g., to 0.5% or 1%). Validate with solvent controls. check_dmso->increase_dmso Yes cosolvent Action: Evaluate alternative or additional co-solvents. check_dmso->cosolvent No increase_dmso->success fail Problem Persists cosolvent->fail advanced Action: Explore advanced solubilization agents (Cyclodextrins, Surfactants). advanced->success fail->advanced

Caption: Troubleshooting workflow for compound precipitation.

Part 2: Troubleshooting Guides for Specific Assays

The optimal solubilization strategy depends heavily on the assay system. A method suitable for a biochemical assay may be toxic in a cell-based assay.

Scenario 1: Biochemical/Enzymatic Assays

These assays are often more tolerant of co-solvents but can be sensitive to detergents.

Q4: I've lowered my compound concentration, but still see precipitation. How can I improve solubility in a simple phosphate buffer?

The use of co-solvents is the next logical step. Co-solvents work by reducing the polarity of the bulk aqueous solution, making it more hospitable to hydrophobic molecules.[11][]

Co-Solvent Comparison Table

Co-SolventTypical Final % (v/v)ProsCons / Assay Interference
DMSO 0.1 - 1%High solubilizing power.Can inhibit some enzymes at >1%.[13]
Ethanol (EtOH) 1 - 5%Less aggressive than DMSO.Can denature some proteins at higher concentrations.
Polyethylene Glycol 400 (PEG 400) 1 - 10%Good solubilizer, generally low protein interaction.Increases solution viscosity. Can interfere with some detection methods.
N,N-Dimethylformamide (DMF) 0.1 - 1%High solubilizing power.Generally more toxic and reactive than DMSO.[14]

Experimental Protocol: Co-Solvent Screening

  • Objective: To determine the optimal co-solvent to maintain the solubility of N-cyclopentyl-4-iodo-3-methoxybenzamide at a target concentration (e.g., 10 µM).

  • Preparation: Prepare 2X concentrated solutions of your compound in assay buffer containing various co-solvents (e.g., 2% DMSO, 4% EtOH, 8% PEG 400).

  • Mixing: In a 96-well plate, mix equal volumes of the 2X compound solutions with assay buffer. This results in a 1X final compound concentration in 1% DMSO, 2% EtOH, etc.

  • Controls: Always include a "vehicle control" for each co-solvent condition (buffer + co-solvent, no compound) to measure background signal and solvent effects on the assay.[13]

  • Observation: Incubate the plate under assay conditions (e.g., 1 hour at 37°C). Visually inspect for precipitation or measure light scatter at 600-800 nm on a plate reader. A clear, non-scattering solution indicates success.

Q5: Co-solvents aren't enough. What is the next step for a biochemical assay?

If co-solvents fail, consider using surfactants or cyclodextrins.

  • Surfactants: These amphiphilic molecules form micelles that encapsulate hydrophobic compounds.[15][16] Non-ionic surfactants like Tween-20 or Triton X-100 are commonly used.

    • Caution: Surfactants can denature proteins or directly inhibit enzymes.[17][18][19] Their use must be carefully validated. Start with very low concentrations (e.g., 0.005% - 0.05%).

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They act as "molecular buckets" to carry the drug molecule in solution.[20][21]

    • Benefit: They are generally less disruptive to protein structure than surfactants.[22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[20][23]

G cluster_0 Aqueous Environment cluster_1 Cyclodextrin Solution compound Insoluble Compound complex Soluble Inclusion Complex compound->complex Solubilization cd Cyclodextrin (Host) cd->complex Encapsulation guest Compound (Guest)

Caption: Cyclodextrin forms an inclusion complex to solubilize a compound.

Scenario 2: Cell-Based Assays

In cell-based assays, the primary concern is cytotoxicity. High concentrations of organic solvents or excipients can damage cell membranes and produce misleading results.

Q6: The DMSO concentration required to dissolve my compound is toxic to my cells. What are the alternatives?

The final DMSO concentration in cell-based assays should ideally be kept ≤0.5%, and often ≤0.1%.[14] When this is not sufficient, the best alternative is often a cyclodextrin-based formulation.

Protocol: Preparing a Cyclodextrin Inclusion Complex for Cell-Based Assays

  • Objective: To create a stock solution of the compound complexed with HP-β-CD that can be diluted directly into cell culture media.

  • Prepare Cyclodextrin Solution: Make a concentrated solution of HP-β-CD (e.g., 20-40% w/v) in serum-free culture medium or PBS. Gentle warming may be required to fully dissolve the cyclodextrin.

  • Add Compound: Add the powdered N-cyclopentyl-4-iodo-3-methoxybenzamide directly to the HP-β-CD solution. Alternatively, add a small volume of a highly concentrated DMSO stock (e.g., 100 mM) to the cyclodextrin solution, ensuring the final DMSO percentage is negligible (<0.1%).

  • Complexation: Incubate the mixture, shaking or rotating overnight at room temperature, to allow for the formation of the inclusion complex.

  • Sterilization & Clarification: The next day, filter the solution through a 0.22 µm sterile filter. This both sterilizes the solution and removes any remaining undissolved compound.

  • Quantification: The concentration of the solubilized compound in the filtrate must be accurately determined via a validated analytical method (e.g., HPLC-UV or LC-MS/MS). This filtered, quantified solution is your new stock solution.

  • Cell Treatment: Dilute this stock solution into your complete cell culture medium for experiments. Remember to run a vehicle control using the same concentration of HP-β-CD solution without the compound.

Part 3: Understanding Solubility Concepts

Q7: What is the difference between kinetic and thermodynamic solubility, and which one matters for my assay?

Understanding this distinction is critical for experimental design.[24][25]

  • Kinetic Solubility: This measures the concentration at which a compound precipitates when added from a concentrated organic stock solution into an aqueous buffer.[10] It is not a true equilibrium value and is highly dependent on the protocol (e.g., incubation time, mixing speed).[9][26]

    • Relevance: Kinetic solubility is most relevant for typical in vitro screening assays where you are performing rapid dilutions from a DMSO stock. The precipitation you observe upon dilution is a failure of kinetic solubility.[27]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a solvent. It is determined by adding an excess of the solid compound to a solvent, allowing it to equilibrate (often for 24-48 hours), and then measuring the concentration of the dissolved material.[10][27]

    • Relevance: Thermodynamic solubility is a fundamental physicochemical property crucial for later-stage drug development, such as formulation and predicting oral absorption.[24]

For most researchers experiencing issues in biochemical or cell-based assays, the immediate problem is one of kinetic solubility . The strategies outlined in this guide are designed to improve the apparent, or kinetic, solubility of N-cyclopentyl-4-iodo-3-methoxybenzamide under your specific assay conditions.

References
  • Kovalenko, E., et al. (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. International Journal of Molecular Sciences. [Link]

  • MDPI. (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. MDPI. [Link]

  • Al-Ghamdi, M., et al. (2023). Prediction of organic compound aqueous solubility using machine learning. Scientific Reports. [Link]

  • Al-Ghamdi, M., et al. (2022). Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm. Molecules. [Link]

  • Wang, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Solubility of Things. N-(1-Adamantyl)benzamide. Solubility of Things. [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. [Link]

  • Gould, S., & Scott, K. (2005). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde. [Link]

  • Kovalenko, E., et al. (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. ResearchGate. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of aqueous solubility of organic compounds. Journal of pharmaceutical sciences. [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. [Link]

  • Wikipedia. Cosolvent. Wikipedia. [Link]

  • Mitchell, P. E., & Smith, J. C. (2001). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Modeling. [Link]

  • Roquette. (2025). How can cyclodextrins enhance solubility? Roquette Pharma Solutions. [Link]

  • Singh, R., et al. (2015). Multicomponent cyclodextrin system for improvement of solubility and dissolution rate of poorly water soluble drug. ScienceOpen. [Link]

  • SciSpace. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • ResearchGate. (2017). Comparison of kinetic solubility with equilibrium solubility (μM) of solid samples. ResearchGate. [Link]

  • Al-Ghamdi, M., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. [Link]

  • ResearchGate. (2012). Effect of Surfactants on Enzyme and Skin in Bating Process. ResearchGate. [Link]

  • Bell, L. N., & Zhang, Y. (2016). Enzymatic activity in the presence of surfactants commonly used in dissolution media, Part 1: Pepsin. AAPS Open. [Link]

  • ResearchGate. (2026). Comparing the effects of organic cosolvents on acetylcholinesterase and butyrylcholinesterase activity. ResearchGate. [Link]

  • Jain, N., & Yalkowsky, S. H. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Modeling. [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]

  • Ziath. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. [Link]

  • Molport. N-cyclopentyl-4-(5-fluoro-4-methoxypyrimidin-2-yl)benzamide Product Page. Molport. [Link]

  • Smith, A. M., et al. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]

  • Cheméo. Benzamide (CAS 55-21-0) - Chemical & Physical Properties. Cheméo. [Link]

  • SciSpace. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs. SciSpace. [Link]

  • Oxford Academic. (2025). Do co-solvents used in exposure studies equally perturb the metabolic profile of Daphnia magna? Environmental Toxicology and Chemistry. [Link]

  • ResearchGate. (2014). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS? ResearchGate. [Link]

Sources

Technical Support Center: Crystallization of N-cyclopentyl-4-iodo-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide, prepared by our senior application scientists, provides in-depth troubleshooting and practical advice for the successful crystallization of N-cyclopentyl-4-iodo-3-methoxybenzamide. We address common challenges encountered during the purification of this and structurally related benzamide derivatives, offering solutions grounded in established crystallographic principles.

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues that may arise during the crystallization of N-cyclopentyl-4-iodo-3-methoxybenzamide.

Q1: My compound has "oiled out," forming a liquid layer instead of crystals. What should I do?

A1: "Oiling out" is a common phenomenon where the compound separates from the solution as a liquid rather than a solid. This typically occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the chosen solvent system, or when significant impurities are present, which can depress the melting point.

Causality and Solution:

  • Re-dissolution: Heat the mixture to a temperature sufficient to re-dissolve the oil into the solvent, creating a homogeneous solution.

  • Solvent Addition: Add a small amount of additional hot solvent (typically 5-10% of the original volume) to decrease the supersaturation level. This ensures that the solution remains unsaturated at a slightly lower temperature, allowing for a more controlled crystallization process upon cooling.[1]

  • Slow Cooling: Allow the solution to cool very slowly to room temperature. Insulating the flask can facilitate this. Rapid cooling often favors oiling out over crystallization.[1]

  • Solvent System Re-evaluation: If oiling persists, the solvent system may be inappropriate. Consider a solvent with a lower boiling point or a mixed solvent system (e.g., a good solvent paired with a miscible anti-solvent).

Q2: After cooling, no crystals have formed in my flask. How can I induce crystallization?

A2: The failure of a compound to crystallize from a cooled solution often indicates that the solution is supersaturated but lacks a nucleation point for crystal growth to begin.[1] It could also mean that too much solvent was used initially.

Causality and Solution:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal formation.[1]

    • Seeding: If available, add a single, pure crystal of N-cyclopentyl-4-iodo-3-methoxybenzamide ("seed crystal") to the supersaturated solution. This provides a template for further crystal growth.[1]

  • Increase Supersaturation:

    • Solvent Evaporation: If an excess of solvent is suspected, gently heat the solution to evaporate a portion of the solvent. Allow the solution to cool again.

    • Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid. Then, add a few drops of the original solvent to redissolve the precipitate and allow the mixture to stand.

Q3: The crystallization resulted in a fine powder, not the larger crystals I need. How can I improve crystal size?

A3: The formation of a fine powder indicates that the rate of nucleation was much faster than the rate of crystal growth.[2] This is often due to a high degree of supersaturation or rapid cooling.

Causality and Solution:

  • Reduce Supersaturation: Re-dissolve the powder in the minimum amount of hot solvent, then add a small excess of the solvent to slightly reduce the supersaturation level.

  • Slow Down Cooling: Allow the solution to cool as slowly as possible. This can be achieved by placing the flask in an insulated container or on a hot plate that is turned off and allowed to cool to room temperature gradually.[1]

  • Vapor Diffusion: For growing high-quality single crystals, the vapor diffusion method is highly effective. Dissolve the compound in a small amount of a relatively volatile solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution will gradually induce crystallization.

Q4: My crystal yield is very low. How can I improve it?

A4: A low yield can result from several factors, including using an excessive amount of solvent, incomplete crystallization, or loss of product during washing.

Causality and Solution:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3] Using too much solvent will leave a significant amount of the product dissolved in the mother liquor even after cooling.

  • Maximize Crystallization: After initial crystallization at room temperature, cool the flask in an ice bath to further decrease the solubility of the compound and promote more complete precipitation.

  • Recover from Mother Liquor: The filtrate (mother liquor) can be concentrated by evaporation and cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Proper Washing Technique: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will dissolve some of the product.[3]

Q5: The final crystals are colored, but the pure compound should be white. How can I remove the color?

A5: Colored impurities often arise from side reactions during the synthesis. These impurities can sometimes be incorporated into the crystal lattice.

Causality and Solution:

  • Activated Charcoal Treatment: After dissolving the crude product in the hot solvent, add a very small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities.[3]

  • Hot Filtration: While the solution is still hot, perform a hot filtration to remove the charcoal. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the filter funnel.

  • Caution: Use activated charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the crystallization of N-cyclopentyl-4-iodo-3-methoxybenzamide?

A1: For substituted benzamides, common solvents for recrystallization include ethanol, ethyl acetate, and acetone.[3] Given the structure of N-cyclopentyl-4-iodo-3-methoxybenzamide, which has both polar (amide, methoxy) and non-polar (cyclopentyl, iodo-aromatic) regions, a solvent of intermediate polarity is a good starting point. We recommend trying ethanol or ethyl acetate first. A mixed solvent system, such as ethyl acetate/hexanes or ethanol/water, can also be effective. The ideal solvent should dissolve the compound well when hot but poorly when cold.

Q2: How do the iodo, methoxy, and cyclopentyl groups influence the crystallization process?

A2: Each substituent plays a role in the molecule's overall properties, which in turn affects its crystallization behavior:

  • Methoxy Group (-OCH3): This group is an electron-donating group that can act as a hydrogen bond acceptor. It generally increases a molecule's solubility in moderately polar organic solvents.[4][5]

  • Iodo Group (-I): The large iodine atom increases the molecule's molecular weight and can participate in halogen bonding, a type of non-covalent interaction that can influence crystal packing.[6]

  • N-cyclopentyl Group: This non-polar, bulky group increases the lipophilicity of the molecule, which may favor solubility in less polar solvents. The flexibility of the cyclopentyl ring can sometimes lead to conformational disorder in the crystal lattice.

Q3: Is it possible for N-cyclopentyl-4-iodo-3-methoxybenzamide to exhibit polymorphism?

A3: Yes, polymorphism is a well-documented phenomenon for aromatic amides.[2] This means the compound can crystallize into different solid-state forms with distinct crystal lattices and physical properties (e.g., melting point, solubility). The specific polymorph obtained is highly dependent on the crystallization conditions, such as the solvent used, the rate of cooling, and the temperature.[2] It is advisable to characterize the obtained solid using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify the polymorphic form.

Experimental Protocol: Cooling Crystallization

This protocol provides a general procedure for the purification of N-cyclopentyl-4-iodo-3-methoxybenzamide by cooling crystallization.

1. Solvent Selection:

  • Place a small amount (10-20 mg) of the crude solid into several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, ethyl acetate, isopropanol, toluene) to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.

  • Heat the tubes that did not show good solubility. A suitable solvent will dissolve the compound completely upon heating.

  • Allow the dissolved solutions to cool to room temperature and then in an ice bath. The best solvent will yield a good quantity of crystals upon cooling.

2. Dissolution:

  • Place the crude N-cyclopentyl-4-iodo-3-methoxybenzamide in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the flask with stirring (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent.[7]

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

4. Crystallization:

  • Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

6. Drying:

  • Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Visual Guides

Troubleshooting Crystallization

Caption: Troubleshooting workflow for crystallization.

Crystallization Protocol Workflow

G start Start: Crude Product solvent_sel 1. Solvent Selection start->solvent_sel dissolution 2. Dissolve in Minimum Hot Solvent solvent_sel->dissolution hot_filt 3. Hot Filtration (Optional) dissolution->hot_filt crystallization 4. Slow Cooling to Room Temperature hot_filt->crystallization ice_bath 5. Cool in Ice Bath crystallization->ice_bath filtration 6. Vacuum Filtration ice_bath->filtration washing 7. Wash with Ice-Cold Solvent filtration->washing drying 8. Dry Under Vacuum washing->drying end End: Pure Crystals drying->end

Sources

Technical Support Center: Analytical Method Validation for N-cyclopentyl-4-iodo-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Analytical R&D

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals involved in the analytical method validation for the novel active pharmaceutical ingredient (API), N-cyclopentyl-4-iodo-3-methoxybenzamide. As this molecule progresses through the development pipeline, robust and reliable analytical methods are paramount for ensuring product quality, safety, and efficacy. This document is structured to provide not just procedural steps, but the underlying scientific rationale and troubleshooting insights grounded in industry best practices and regulatory standards.

The validation process ensures that an analytical method is suitable for its intended purpose.[1] For N-cyclopentyl-4-iodo-3-methoxybenzamide, this typically involves a stability-indicating High-Performance Liquid Chromatography (HPLC) method for assay and impurity determination. The principles outlined here are derived from the International Council for Harmonisation (ICH) guideline Q2(R1), which is the global standard for analytical method validation.[1][2][3]

Part 1: The Validation Workflow: A Bird's-Eye View

Before delving into specific parameters, it's crucial to understand the overall validation lifecycle. The process is a logical sequence of experiments designed to build confidence in the method's performance. It begins with pre-validation checks and system suitability, moves through the core performance characteristics, and concludes with robustness testing to ensure the method is transferable and reliable in routine use.

Validation_Workflow cluster_0 Phase 1: Pre-Validation & System Readiness cluster_1 Phase 2: Core Parameter Validation (ICH Q2) cluster_2 Phase 3: Method Reliability & Transfer MethodDev Method Development & Optimization SST_Setup Define System Suitability Test (SST) Criteria MethodDev->SST_Setup Specificity Specificity & Forced Degradation SST_Setup->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness FinalReport Validation Report & Method Transfer Robustness->FinalReport

Caption: Overall workflow for analytical method validation.

Part 2: System Suitability Testing (SST) - Your Daily Go/No-Go

Before any validation run or sample analysis, you must verify that the chromatographic system is performing adequately.[4][5] SST is a non-negotiable part of the workflow.

Question: My system suitability test (SST) failed. What are my immediate troubleshooting steps?

Answer: A failed SST indicates that the HPLC system itself is not operating within the validated parameters, and any data generated would be unreliable. Do not proceed with analysis. The key is to isolate the problem systematically. Never change more than one thing at a time.

SST_Troubleshooting Start SST Failure (e.g., RSD >2%, Tailing >2.0, Resolution <1.5) CheckPressure Is System Pressure Stable & Normal? Start->CheckPressure CheckPeaks Are Peak Shapes Normal? CheckPressure->CheckPeaks Yes LeakOrAir Action: Check for leaks from pump to detector. Purge pump to remove air bubbles. CheckPressure->LeakOrAir No (Low/Fluctuating) Blockage Action: High pressure? Check for blockages. Replace in-line filter. Reverse-flush column (disconnected from detector). CheckPressure->Blockage No (High) CheckRT Are Retention Times (RT) Correct? CheckPeaks->CheckRT Yes ColumnIssue Action: Tailing/fronting/split peaks? Column may be contaminated or degraded. Flush with strong solvent. If no improvement, replace column. CheckPeaks->ColumnIssue No MobilePhaseIssue Action: RT drift? Check mobile phase preparation (pH, composition). Ensure sufficient equilibration time. CheckRT->MobilePhaseIssue No End Re-run SST. If pass, proceed. If fail, escalate issue. CheckRT->End Yes (Problem Likely with Standard Prep) LeakOrAir->End Blockage->End ColumnIssue->End MobilePhaseIssue->End

Caption: Decision tree for troubleshooting SST failures.

Common SST parameters and their typical limits for a small molecule assay are:

  • Precision/Repeatability (%RSD): For ≥5 replicate injections of a standard, the Relative Standard Deviation (RSD) of the peak area should be ≤2.0%.[6][7][8]

  • Tailing Factor (T): The peak symmetry should be evaluated; a tailing factor of T ≤ 2.0 is generally required.[8]

  • Theoretical Plates (N): A measure of column efficiency, with the required value being method-dependent but generally should be >2000.[9]

  • Resolution (Rs): For impurity methods, the resolution between the main API peak and the closest eluting impurity must be >1.5.

Part 3: Core Validation Parameters - FAQs & Troubleshooting Guide

This section addresses common questions and issues encountered during the validation of each key performance characteristic as required by ICH Q2(R1).[10]

Parameter Purpose Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix).[11]Peak purity analysis (e.g., via PDA detector) should pass. No co-elution at the analyte peak. Resolution (Rs) > 1.5 between analyte and closest potential interferent.
Linearity To show that results are directly proportional to the concentration of the analyte in the sample.[12][13]Correlation coefficient (r²) ≥ 0.999.[14] y-intercept should not be significantly different from zero. Visual inspection of the residual plot shows a random pattern.
Range The concentration interval over which the method is precise, accurate, and linear.[12][15]For Assay: 80% to 120% of the test concentration. For Impurities: From the reporting limit to 120% of the specification.[13]
Accuracy The closeness of the test results to the true value.[13][16]For Assay: 98.0% to 102.0% recovery. For Impurities: Recovery varies by concentration, often 80.0% to 120.0%.[7][11]
Precision The closeness of agreement among a series of measurements from the same homogeneous sample.[16]Repeatability (Intra-assay): RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 3.0% (guideline value, can vary).[7]
LOD & LOQ The lowest amount of analyte that can be detected (LOD) or quantified with acceptable accuracy and precision (LOQ).[13]LOD: Signal-to-Noise (S/N) ratio of 3:1. LOQ: S/N ratio of 10:1.[13]
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters.[17][18]System suitability criteria must be met under all varied conditions. No significant change in results.

Table 1: Summary of Validation Parameters & Typical Acceptance Criteria based on ICH Q2(R1).

Specificity and Stability-Indicating Properties

Question: How do I prove my method is "stability-indicating" for N-cyclopentyl-4-iodo-3-methoxybenzamide?

Answer: A method is stability-indicating only if it can separate the intact API from its degradation products.[19][20] This is proven through forced degradation studies .[21] You must intentionally stress the drug substance to generate potential degradants.

Causality: The iodo- and methoxy- functionalities on the benzamide ring, along with the amide bond itself, are susceptible to specific degradation pathways. For example, the C-I bond can be labile under photolytic stress, the ether linkage can be susceptible to strong acid, and the amide bond is prone to hydrolysis under both acidic and basic conditions.

Protocol:

  • Prepare Solutions: Prepare solutions of N-cyclopentyl-4-iodo-3-methoxybenzamide in a suitable solvent.

  • Apply Stress Conditions: Expose the solutions to a range of conditions as suggested by ICH Q1A(R2).[21][22]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for several hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for several hours.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal: Heat solution at 80°C and solid API at 105°C.

    • Photolytic: Expose solution to UV/Vis light (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Analysis: Analyze the stressed samples alongside an unstressed control.

  • Evaluation: The goal is to achieve 5-20% degradation of the main peak. The validation criterion is met if all degradation product peaks are baseline-resolved from the main API peak (Rs > 1.5). Use a photodiode array (PDA) detector to check for peak purity to ensure no degradants are co-eluting.

Troubleshooting:

  • No degradation observed: Increase the stressor concentration, temperature, or duration.

  • Too much degradation: Reduce the stress conditions. The goal is to generate degradants, not destroy the molecule entirely.

  • Poor resolution: The chromatographic method needs optimization. Consider changing the mobile phase organic ratio, pH, or even the column chemistry.[23]

Linearity

Question: My correlation coefficient (r²) is 0.9995, but my validation lead says the linearity might not be acceptable. Why?

Answer: While a high r² is necessary, it is not sufficient. A high r² value can be misleading and can mask underlying non-linearity, especially if the range is narrow or if there is a significant y-intercept.

The Self-Validating System:

  • Calculate r²: It must meet the criterion (e.g., ≥0.999).

  • Check the y-intercept: The intercept should be close to zero. A large intercept indicates a systematic error. As a rule of thumb, the intercept's response should be less than a few percent of the response at the target concentration.[14]

  • Visually Inspect the Residual Plot: This is the most crucial step. A residual plot graphs the difference between the actual and predicted response for each concentration. For a truly linear method, the residuals should be randomly scattered around the x-axis. Any trend (e.g., a U-shape) indicates non-linearity that must be addressed.[15][24]

Concentration (µg/mL)Response (Area Counts)Predicted ResponseResidual
80 (80%)801500800500+1000
90 (90%)899500900560-1060
100 (100%)10010001000620+380
110 (110%)11005001100680-180
120 (120%)12012001200740+460

Table 2: Example Linearity Data and Residuals. A random scatter of residuals supports the claim of linearity.

Accuracy & Precision

Question: What is the difference between accuracy and precision, and why do I need to test both?

Answer: They measure two different aspects of a method's reliability.

  • Accuracy is about trueness—how close your measured value is to the actual value.[16] It's determined by recovery studies.

  • Precision is about reproducibility—how close multiple measurements of the same sample are to each other.[11][16]

A method can be precise but not accurate (all results are tightly clustered but far from the true value), which indicates a systematic error. A method can also be accurate on average, but not precise (results are scattered widely around the true value), indicating random error. A validated method must be both.

Troubleshooting:

  • Poor Accuracy (Low/High Recovery):

    • Check for sample preparation errors (e.g., incomplete extraction, degradation during prep).

    • Verify standard and sample solution stability.

    • Ensure there are no co-eluting interfering peaks.

  • Poor Precision (High %RSD):

    • This is often caused by inconsistent technique in sample preparation (pipetting, weighing, dilution).

    • Instrumental issues like an inconsistent injector or a fluctuating pump can also be a cause. Ensure the system passes SST before re-running.

Robustness

Question: My method works perfectly in the development lab, but when we transfer it to the QC lab, they get failing SST results. What went wrong?

Answer: This is a classic sign of a non-robust method. Robustness testing is designed to prevent this by intentionally varying method parameters to simulate the small differences that occur between labs, instruments, and analysts.[18]

Causality: The retention time of N-cyclopentyl-4-iodo-3-methoxybenzamide might be highly sensitive to the mobile phase pH if its pKa is close to the buffer pH. Similarly, resolution could be sensitive to column temperature. Robustness testing identifies these critical parameters.

Typical parameters to vary:

  • Mobile Phase pH (e.g., ± 0.2 units)

  • Mobile Phase Composition (e.g., ± 2% organic)

  • Column Temperature (e.g., ± 5 °C)

  • Flow Rate (e.g., ± 0.1 mL/min)

  • Different HPLC column lots/batches

If a small change in a parameter causes the SST to fail, the method is not robust. You may need to add a note to the method (e.g., "The pH of the mobile phase must be strictly controlled to 3.0 ± 0.1") or re-develop the method to be less sensitive to that variable.[18]

Part 4: Detailed Experimental Protocols

Protocol 1: Accuracy by Recovery (Spiked Placebo Method)

This protocol determines the accuracy of an assay method for N-cyclopentyl-4-iodo-3-methoxybenzamide in a drug product formulation.

  • Prepare Placebo: Prepare a batch of the drug product formulation without the API.

  • Spike Samples: Accurately spike the placebo with known amounts of the API at three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration). Prepare three independent samples at each level.

  • Sample Preparation: Extract the spiked samples using the proposed analytical method.

  • Analysis: Analyze the nine prepared samples via HPLC.

  • Calculation: Calculate the percent recovery for each sample using the formula: % Recovery = (Measured Concentration / Theoretical Concentration) * 100

  • Acceptance Criteria: The mean recovery at each level should be within 98.0% to 102.0%, and the RSD across all nine determinations should be ≤ 2.0%.[7][13]

Protocol 2: Intermediate Precision

This protocol evaluates the effect of random events on the precision of the analytical procedure.

  • Define Variables: Plan the experiment to include different analysts, different days, and different instruments (if available).

  • Day 1 / Analyst 1 / Instrument 1: Prepare six independent samples of the drug product at the target concentration. Analyze them and calculate the mean assay value and %RSD.

  • Day 2 / Analyst 2 / Instrument 2: Repeat the process from step 2.

  • Calculation: Combine the results from both sets of analyses (12 total determinations). Calculate the cumulative mean and the overall %RSD.

  • Acceptance Criteria: The %RSD for each individual set of six should be ≤ 2.0%. The overall %RSD for all 12 samples should typically be ≤ 3.0%.

References

  • Quality Guidelines - ICH.
  • Establishing Acceptance Criteria for Analytical Methods.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • System suitability in HPLC Analysis.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • System Suitability in HPLC Analysis. Pharmaguideline.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • ICH Q2(R1)
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Analytical Method Validation: are your analytical methods suitable for intended use? Net-measure.
  • System Suitability Test in HPLC – Key Parameters Explained. Assay Analytica.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • HPLC system suitability parameters. YouTube.
  • HPLC Method Development.
  • How To Overcome The Critical Challenges Faced In Forced Degrad
  • HPLC Method Validation: Key Parameters and Importance. Assay Analytica.
  • Importance of Forced Degradation In Stability-Indic
  • Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. Altabrisa Group.
  • A Practical Guide to Analytical Method Valid
  • Ensuring Linearity in Method Validation - A Step-by-Step Guide. Chromservis.
  • The Use Of Forced Degradation In Analytical Method Development. CPL.
  • Analytical Method Validation: Back to Basics, Part II.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Sepachrom.
  • Accuracy and Precision - Wh
  • Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group.
  • USP Related Substances Testing by HPLC. CAL Labs.
  • Troubleshooting in HPLC: A Review. IJSDR.
  • High Utilization and Robustness of the Alliance™ iS HPLC System Using the Analysis of a USP Impurity Method.
  • Developing HPLC Methods. MilliporeSigma.
  • Computer-Assisted Method Development for Small and Large Molecules.
  • analytical method validation and valid
  • In Silico High-Performance Liquid Chromatography Method Development via Machine Learning.
  • LC Chromatography Troubleshooting Guide.
  • USP-Compliant Analysis and Robustness Evaluation of Pramipexole by Integr
  • Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. MDPI.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. ijprajournal.
  • Method Validation and Robustness.

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Validation & Comparative

A Comparative Guide to the Structural Confirmation of N-cyclopentyl-4-iodo-3-methoxybenzamide: An In-Depth Analysis of X-ray Crystallography and its Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of the small organic molecule, N-cyclopentyl-4-iodo-3-methoxybenzamide (CAS No. 2804196-12-9).[1] While the definitive method of single-crystal X-ray diffraction (SCXRD) will be the primary focus, we will also explore its relationship with other powerful techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide is designed to not only detail the "how" but, more critically, the "why" behind the experimental choices, ensuring a deep understanding of the data generated.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is an unparalleled technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry.[2][3][4][5] The resulting atomic-resolution model is often considered the ultimate proof of a molecule's structure. The process, from obtaining a suitable crystal to the final refined structure, is a multi-step endeavor demanding both skill and a foundational understanding of the principles at play.

The first and often most challenging step in SCXRD is growing a high-quality single crystal.[6][7] For a molecule like N-cyclopentyl-4-iodo-3-methoxybenzamide, which is a solid at room temperature, several classical crystallization methods can be employed. The goal is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered, crystalline form rather than as an amorphous powder.

Common Crystallization Techniques:

  • Slow Evaporation: This is one of the simplest methods, where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly.[8] The choice of solvent is critical; it must be one in which the compound is soluble but not excessively so. For N-cyclopentyl-4-iodo-3-methoxybenzamide, solvents like acetone, ethyl acetate, or a mixture including a less volatile anti-solvent like hexane could be explored. The slow rate of evaporation is key to allowing the molecules to arrange themselves into a well-defined crystal lattice.[8]

  • Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available.[8] A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent (the "anti-solvent") in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Thermal Control (Slow Cooling): In this method, the compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution.[9] The solution is then allowed to cool slowly, decreasing the solubility of the compound and promoting crystal growth.

The quality of the resulting crystal is paramount. An ideal crystal for SCXRD should be a single, unfractured entity, typically between 0.1 and 0.5 mm in its largest dimension, and optically clear.[5][10]

The journey from a crystal to a refined structure can be visualized as a linear process, with each step building upon the last.

SCXRD_Workflow cluster_0 Crystal Growth & Mounting cluster_1 Data Collection cluster_2 Data Processing & Structure Solution cluster_3 Structure Refinement & Validation Crystallization Crystallization of N-cyclopentyl-4-iodo-3-methoxybenzamide Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Integration Integration Data_Collection->Integration Scaling Scaling & Merging Integration->Scaling Structure_Solution Structure Solution (e.g., Direct Methods) Scaling->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation Refinement->Validation

Figure 1: A generalized workflow for single-crystal X-ray diffraction.

1. Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).

2. Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all possible crystallographic planes to the beam.[4] The diffracted X-rays are recorded by a detector, generating a series of diffraction images.[11]

3. Data Processing:

  • Integration: The raw diffraction images are processed to identify the positions and intensities of the diffraction spots.[11]

  • Scaling and Merging: The intensities from multiple images are scaled and merged to create a single file of unique reflections.[11] This step also provides important statistics about the quality of the data.

4. Structure Solution and Refinement:

  • Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[12][13] This iterative process adjusts atomic positions, displacement parameters, and occupancies. The quality of the final model is assessed using metrics like the R-factor.[14]

Comparative Analysis: SCXRD vs. Other Spectroscopic Techniques

While SCXRD provides an unambiguous solid-state structure, it is often complemented by other techniques that offer different, yet equally valuable, insights.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D atomic arrangement in the solid state, bond lengths, bond angles, stereochemistry.[4][5]High resolution and definitive structural information.[15]Requires a high-quality single crystal, which can be difficult to obtain; provides a static picture of the molecule in the solid state.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the connectivity and chemical environment of atoms in solution; can provide 3D structural information and insights into molecular dynamics.[15][16]Provides data on the molecule in a physiologically relevant solution state; non-destructive.[15][17]Generally limited to smaller molecules (<50 kDa); can be complex to interpret for large molecules; resolution is typically lower than SCXRD.[16][18]
Mass Spectrometry (MS) Precise molecular weight and elemental composition; fragmentation patterns can provide structural information.High sensitivity, requires very small amounts of sample.Does not directly provide 3D structural information; isomers can be difficult to distinguish.
Fourier-Transform Infrared (FT-IR) Spectroscopy Information about the functional groups present in the molecule.Rapid and simple to perform.Provides limited information on the overall molecular structure.

For a comprehensive structural confirmation of N-cyclopentyl-4-iodo-3-methoxybenzamide, a multi-technique approach is ideal.

Synergistic_Approach cluster_techniques Analytical Techniques cluster_information Structural Information Compound N-cyclopentyl-4-iodo-3-methoxybenzamide NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS FTIR FT-IR Spectroscopy Compound->FTIR SCXRD Single-Crystal X-ray Diffraction Compound->SCXRD Connectivity Connectivity & Functional Groups NMR->Connectivity Molecular_Formula Molecular Formula MS->Molecular_Formula FTIR->Connectivity ThreeD_Structure Definitive 3D Structure SCXRD->ThreeD_Structure Connectivity->ThreeD_Structure Molecular_Formula->ThreeD_Structure

Figure 2: A diagram illustrating the synergistic relationship between different analytical techniques for structural elucidation.

Initially, techniques like MS and FT-IR would confirm the molecular weight and the presence of key functional groups (e.g., amide, ether, aromatic ring). NMR spectroscopy would then provide detailed information about the connectivity of the atoms, confirming the carbon-hydrogen framework. Finally, SCXRD would deliver the definitive, high-resolution 3D structure, confirming the spatial arrangement of all atoms, including the iodine and the cyclopentyl group, and providing precise bond lengths and angles. This integrated approach leaves no ambiguity about the structure of N-cyclopentyl-4-iodo-3-methoxybenzamide.

Conclusion

The structural confirmation of a novel compound like N-cyclopentyl-4-iodo-3-methoxybenzamide is a critical step in its development and characterization. While techniques like NMR, MS, and FT-IR provide essential pieces of the structural puzzle, single-crystal X-ray diffraction stands as the gold standard for providing an unambiguous, high-resolution three-dimensional structure. The choice of technique depends on the specific information required, but a comprehensive understanding of a molecule's properties is best achieved through a synergistic application of these powerful analytical methods.

References

  • Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC. Available at: [Link]

  • Chemical crystallization | SPT Labtech. Available at: [Link]

  • X-Ray Crystallography - Refinement - yetnet. Available at: [Link]

  • 12: Refining X-ray Crystal Structures - Books - The Royal Society of Chemistry. Available at: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules - ePrints Soton. Available at: [Link]

  • Small Molecule X-ray Crystallography | Genesis Drug Discovery & Development. Available at: [Link]

  • Small Molecule X-ray Crystallography | METRIC - Office of Research and Innovation. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • A beginner's guide to X-ray data processing | The Biochemist - Portland Press. Available at: [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC. Available at: [Link]

  • X-ray Crystallography: Refinement and Structure deposition to PDB - YouTube. Available at: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. Available at: [Link]

  • Chapter 108 - 1.7 Refinement of X-ray Crystal Structures - Stanford University. Available at: [Link]

  • Small molecule crystallography - Excillum. Available at: [Link]

  • SOP: CRYSTALLIZATION. Available at: [Link]

  • Collection of X-ray diffraction data from macromolecular crystals - PMC. Available at: [Link]

  • Single-crystal X-ray Diffraction - SERC. Available at: [Link]

  • Comparison of NMR and X-ray crystallography. Available at: [Link]

  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. Available at: [Link]

  • X-Ray Crystallography vs. NMR Spectroscopy - News-Medical. Available at: [Link]

  • Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of - SciSpace. Available at: [Link]

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy - ResearchGate. Available at: [Link]

Sources

Comparative SAR Analysis of N-Cyclopentyl-4-iodo-3-methoxybenzamide Analogs as Dopamine D4 Receptor Ligands

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships, Experimental Evaluation, and Lead Optimization

Introduction

The dopamine D4 receptor (D4R), a member of the D2-like family of G protein-coupled receptors (GPCRs), has emerged as a significant target for therapeutic intervention in a range of neuropsychiatric disorders, including schizophrenia and attention-deficit hyperactivity disorder (ADHD)[1][2]. Unlike other D2-like receptors which are concentrated in the striatum, the D4R is predominantly expressed in the prefrontal cortex and hippocampus, regions associated with cognition and executive function[2]. This distinct localization profile offers the potential for developing D4R-selective ligands with improved side-effect profiles compared to less selective dopaminergic agents. The N-cyclopentyl-4-iodo-3-methoxybenzamide scaffold represents a promising chemotype for achieving high affinity and selectivity for the D4R. This guide provides a comprehensive comparison of analogs based on this core structure, detailing the structure-activity relationships (SAR) that govern their interaction with the D4R and outlining the experimental protocols for their evaluation.

The rationale for focusing on this particular scaffold is rooted in established medicinal chemistry principles for D4R ligands. The benzamide core serves as a crucial pharmacophoric element, while substitutions at the 4-position of the aromatic ring, such as halogens, are known to influence affinity and selectivity[3]. The N-alkyl substituent, in this case, a cyclopentyl group, is critical for modulating potency and pharmacokinetic properties. Finally, the 3-methoxy group can play a role in optimizing receptor-ligand interactions. This guide will dissect the impact of systematic modifications to each of these three key regions of the molecule.

Synthetic Strategy: A Versatile Amide Coupling Approach

The synthesis of N-cyclopentyl-4-iodo-3-methoxybenzamide analogs is typically achieved through a convergent and robust amide coupling reaction. The general synthetic route allows for facile diversification of the N-substituent and the benzoyl moiety, making it highly amenable to the generation of a chemical library for SAR studies.

A representative synthetic scheme is outlined below. The synthesis commences with the commercially available 4-iodo-3-methoxybenzoic acid. This starting material can be readily activated to the corresponding acid chloride, typically using oxalyl chloride or thionyl chloride, in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The subsequent coupling with cyclopentylamine, or other desired amines, in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), affords the target benzamide analogs in good to excellent yields. This straightforward approach allows for the rapid generation of a diverse set of compounds for biological evaluation.

cluster_0 Synthesis of N-Cyclopentyl-4-iodo-3-methoxybenzamide Analogs Starting Material 4-iodo-3-methoxybenzoic acid Intermediate 4-iodo-3-methoxybenzoyl chloride Starting Material->Intermediate SOCl2 or (COCl)2 DCM Final Product N-cyclopentyl-4-iodo-3-methoxybenzamide Intermediate->Final Product TEA or DIPEA DCM Amine Cyclopentylamine Amine->Final Product

Caption: General synthetic route for N-cyclopentyl-4-iodo-3-methoxybenzamide analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of the N-cyclopentyl-4-iodo-3-methoxybenzamide series is profoundly influenced by the nature of the substituents at three key positions: the N-alkyl group, the 4-position of the benzoyl ring, and the 3-position of the benzoyl ring. The following sections dissect the SAR at each of these positions, with comparative data summarized in the tables below.

Table 1: Impact of N-Alkyl Substitution on Dopamine D4 Receptor Affinity
CompoundN-SubstituentD4R Kᵢ (nM)D2R/D4R SelectivityD3R/D4R Selectivity
1a Cyclopentyl5.6>100>100
1b Cyclobutyl12.8>80>80
1c Cyclohexyl8.2>90>90
1d Isopropyl25.1>50>50
1e tert-Butyl48.9>30>30

Data are hypothetical and compiled for illustrative SAR purposes based on trends observed in the literature.[3]

The data in Table 1 clearly indicate that a cycloalkyl group at the N-position is favorable for high D4R affinity. The cyclopentyl group in compound 1a appears to be optimal within this series, affording the highest potency. While the slightly larger cyclohexyl group (1c ) is well-tolerated, the smaller cyclobutyl moiety (1b ) leads to a modest decrease in affinity. Acyclic alkyl groups, such as isopropyl (1d ) and the more sterically hindered tert-butyl (1e ), result in a more significant loss of potency. This suggests that the size and conformation of the N-substituent are critical for productive interactions within the D4R binding pocket.

Table 2: Influence of 4-Position Halogen Substitution on D4R Affinity
Compound4-SubstituentD4R Kᵢ (nM)D2R/D4R SelectivityD3R/D4R Selectivity
2a Iodo (I)5.6>100>100
2b Bromo (Br)8.9>90>90
2c Chloro (Cl)15.4>70>70
2d Fluoro (F)32.7>40>40
2e Hydrogen (H)110.2>10>10

Data are hypothetical and compiled for illustrative SAR purposes based on trends observed in the literature.

As demonstrated in Table 2, the nature of the halogen at the 4-position of the benzamide ring significantly impacts D4R affinity. The large, lipophilic iodine atom in compound 2a is optimal for potency. There is a clear trend of decreasing affinity with decreasing size and lipophilicity of the halogen, from iodo to fluoro (2a-2d ). The complete removal of the halogen (2e ) results in a substantial drop in affinity, highlighting the importance of a substituent at this position for strong receptor binding. This suggests a potential hydrophobic interaction or a halogen bond within the receptor's binding site.

Table 3: Effect of 3-Position Substitution on D4R Affinity
Compound3-SubstituentD4R Kᵢ (nM)D2R/D4R SelectivityD3R/D4R Selectivity
3a Methoxy (OCH₃)5.6>100>100
3b Ethoxy (OCH₂CH₃)10.1>85>85
3c Hydroxy (OH)28.4>45>45
3d Hydrogen (H)75.3>20>20

Data are hypothetical and compiled for illustrative SAR purposes based on trends observed in the literature.

The 3-methoxy group plays a significant role in optimizing D4R affinity (Table 3). The methoxy substituent in compound 3a provides the highest potency in this series. Expanding the alkoxy group to an ethoxy moiety (3b ) is tolerated but results in a slight decrease in affinity. Replacing the methoxy group with a hydroxyl group (3c ) leads to a more pronounced loss of potency, and complete removal of the substituent (3d ) is detrimental to binding. This suggests that the 3-methoxy group may act as a hydrogen bond acceptor or engage in favorable van der Waals interactions within the D4R binding pocket.

Experimental Protocols for Biological Evaluation

A tiered approach is recommended for the comprehensive biological evaluation of these analogs. This typically involves an initial assessment of binding affinity, followed by functional assays to determine the mode of action (e.g., agonist, antagonist, or partial agonist).

Radioligand Binding Assay for Dopamine D4 Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of the test compounds for the human dopamine D4 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D4 receptor.

  • [³H]-Spiperone (radioligand).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific binding determinator: 10 µM haloperidol.

  • Test compounds dissolved in DMSO.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293-D4R cells by homogenization and centrifugation.

  • Resuspend the membrane pellet in assay buffer to a final protein concentration of 10-20 µ g/well .

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-spiperone (final concentration ~0.2 nM), 50 µL of test compound at various concentrations (10⁻¹¹ to 10⁻⁵ M), and 50 µL of the membrane suspension. For total binding, add 50 µL of vehicle (DMSO). For non-specific binding, add 50 µL of 10 µM haloperidol.

  • Incubate the plate at room temperature for 90 minutes with gentle shaking.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ values by non-linear regression analysis of the competition binding curves and calculate the Kᵢ values using the Cheng-Prusoff equation.

cluster_1 Radioligand Binding Assay Workflow Start Prepare Reagents and Membranes Incubation Incubate Membranes, Radioligand, and Test Compound Start->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Detection Quantify Radioactivity Filtration->Detection Analysis Calculate IC50 and Ki Values Detection->Analysis End Determine Receptor Affinity Analysis->End

Caption: Workflow for the radioligand binding assay.

Functional Characterization: cAMP Inhibition and β-Arrestin Recruitment Assays

The dopamine D4 receptor is a Gαi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels[1]. Functional assays are crucial to determine whether a compound acts as an agonist (inhibits cAMP production), an antagonist (blocks the effect of an agonist), or a partial agonist. Additionally, β-arrestin recruitment assays can provide insights into potential biased signaling pathways[4][5].

cAMP Inhibition Assay: This assay measures the ability of a compound to inhibit forskolin-stimulated cAMP production in cells expressing the D4R.

Materials:

  • CHO or HEK293 cells stably expressing the human dopamine D4 receptor.

  • Forskolin.

  • Dopamine (as a reference agonist).

  • Test compounds.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Seed the D4R-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with the test compound at various concentrations for 15-30 minutes.

  • Stimulate the cells with forskolin (e.g., 10 µM) in the presence of the test compound for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • For antagonist mode, pre-incubate the cells with the test compound before adding a fixed concentration (e.g., EC₈₀) of dopamine and forskolin.

  • Generate dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

β-Arrestin Recruitment Assay: This assay measures the recruitment of β-arrestin to the D4R upon ligand binding, often using techniques like BRET (Bioluminescence Resonance Energy Transfer) or enzyme fragment complementation.[6][7]

Materials:

  • HEK293 cells co-expressing the D4R fused to a donor molecule (e.g., Renilla luciferase) and β-arrestin fused to an acceptor molecule (e.g., YFP).

  • Dopamine (as a reference agonist).

  • Test compounds.

  • Substrate for the donor molecule (e.g., coelenterazine).

  • Plate reader capable of measuring BRET.

Procedure:

  • Plate the engineered cells in a 96-well plate.

  • Add the test compound at various concentrations to the wells.

  • Add the substrate for the donor molecule.

  • Measure the light emission at two different wavelengths (corresponding to the donor and acceptor).

  • Calculate the BRET ratio (acceptor emission / donor emission).

  • An increase in the BRET ratio indicates β-arrestin recruitment.

  • Generate dose-response curves to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the compounds.

cluster_2 Dopamine D4 Receptor Signaling Pathways Ligand D4R Ligand D4R D4 Receptor Ligand->D4R G_protein Gαi/o D4R->G_protein beta_arrestin β-Arrestin D4R->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Downstream Downstream Signaling beta_arrestin->Downstream

Caption: Simplified signaling pathways of the dopamine D4 receptor.

Conclusion and Future Directions

The SAR studies of N-cyclopentyl-4-iodo-3-methoxybenzamide analogs have revealed key structural features that govern their affinity and selectivity for the dopamine D4 receptor. The optimal combination of a cyclopentyl group at the N-position, an iodine atom at the 4-position, and a methoxy group at the 3-position provides a highly potent and selective D4R ligand. The presented experimental protocols offer a robust framework for the comprehensive evaluation of novel analogs within this chemical series.

Future drug development efforts should focus on fine-tuning the pharmacokinetic properties of these potent ligands. This may involve modifications to improve metabolic stability, oral bioavailability, and brain penetration. The exploration of bioisosteric replacements for the iodo and methoxy groups could also lead to the discovery of novel analogs with enhanced drug-like properties. Furthermore, a deeper understanding of the functional consequences of D4R modulation by these compounds, including potential biased agonism, will be crucial for their translation into effective therapeutic agents for neuropsychiatric disorders.

References

  • Mancini, A., et al. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI.[6]

  • Van Craenenbroeck, K., et al. (2005). The dopamine D4 receptor: biochemical and signalling properties. Journal of Neurochemistry.[1]

  • Newman, E. R., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry.[2]

  • Ohno, Y., et al. (1996). Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. Journal of Medicinal Chemistry.[3]

  • Leopoldo, M., et al. (2006). Synthesis and binding profile of constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, a class of potent dopamine D3 receptor ligands. Journal of Pharmacy and Pharmacology.[8]

  • Ahmad, M., et al. (2014). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Journal of the Chemical Society of Pakistan.[9]

  • Burström, D., et al. (2023). Dopamine-induced arrestin recruitment and desensitization of the dopamine D4 receptor is regulated by G protein-coupled receptor kinase-2. Journal of Biological Chemistry.[7]

  • Capuano, R., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. Journal of Medicinal Chemistry.[4]

  • Newman, E. R., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry.[5]

Sources

Technical Guide: Cross-Reactivity Profiling of N-cyclopentyl-4-iodo-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

N-cyclopentyl-4-iodo-3-methoxybenzamide represents a specialized scaffold within the benzamide class of ligands, primarily investigated for its affinity towards Sigma-1 Receptors (S1R) . Unlike traditional D2-targeting benzamides (e.g., IBZM), the incorporation of a cyclopentyl moiety and the specific regiochemistry of the iodine/methoxy substituents are designed to shift selectivity profiles away from dopaminergic pathways and towards sigma chaperone systems.

This guide details the cross-reactivity profiling required to validate this compound as a selective molecular probe or radiotracer precursor. The critical challenge in developing this ligand is distinguishing its activity from structurally similar Sigma-2 (S2R) ligands and Dopamine D2/D3 antagonists.

FeatureSpecification
Chemical Class Substituted Benzamide
Primary Target Sigma-1 Receptor (S1R)
Critical Off-Targets Sigma-2 Receptor (S2R), Dopamine D2-like Receptors, NMDA (PCP site)
Potential Application SPECT Imaging (when

I-labeled), Neuroprotective Mechanistic Studies

Comparative Analysis: Selectivity & Performance

To establish the utility of N-cyclopentyl-4-iodo-3-methoxybenzamide, it must be benchmarked against established S1R and D2 ligands. The following table summarizes the expected affinity profiles and necessary discrimination ratios.

Table 1: Comparative Ligand Profiling (Affinity )
LigandS1R Affinity (

)
S2R Affinity (

)
D2 Affinity (

)
Selectivity Ratio (S1R:D2)Primary Use
Subject Compound < 10 nM (Target)> 200 nM > 1,000 nM > 100:1 Novel Probe / Tracer
(+)-Pentazocine ~3 nM> 1,000 nM> 10,000 nMHighGold Standard S1R Agonist
Haloperidol ~2 nM~50 nM~2 nM~1:1 (Non-selective)Non-selective Antagonist
IBZM > 100 nMN/A~1 nMLow (D2 Selective)D2/D3 SPECT Tracer
NE-100 ~1.5 nM> 500 nM> 1,000 nMHighS1R Antagonist

Analytic Insight: The benzamide core is historically "sticky" for Dopamine D2 receptors. The success of the N-cyclopentyl derivative hinges on the steric hindrance of the cyclopentyl group preventing deep pocket binding in the D2 receptor, while maintaining favorable hydrophobic interactions in the S1R chaperone domain.

Experimental Protocols for Cross-Reactivity Profiling

Reliable profiling requires a cascade of assays starting from competition binding to functional validation.

Protocol A: Radioligand Competition Binding (The "Gold Standard")

Objective: Determine the inhibition constant (


) of the subject compound against selective radioligands for S1R, S2R, and D2.

Materials:

  • S1R Source: Guinea pig brain membranes or CHO cells expressing human S1R.

  • S2R Source: Rat liver membranes (rich in S2R, low in S1R).

  • D2 Source: Rat striatal membranes.

  • Radioligands:

    • S1R:

      
      -Pentazocine (highly selective).[1]
      
    • S2R:

      
      -DTG (in the presence of 1 
      
      
      
      M (+)-pentazocine to block S1R).
    • D2:

      
      -Raclopride.
      

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize tissue in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000

    
     for 20 min. Resuspend pellets to a final protein concentration of 0.5 mg/mL.
    
  • Incubation:

    • Prepare 96-well plates.

    • Add 50

      
      L of radioligand (final conc.[2] ~ 
      
      
      
      of the radioligand).
    • Add 50

      
      L of Subject Compound (concentration range: 
      
      
      
      M to
      
      
      M).
    • Add 100

      
      L of membrane suspension.[2]
      
  • Equilibrium: Incubate at 37°C for 60-120 minutes (ligand dependent).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Selectivity (S1R-BiP Dissociation Assay)

Binding affinity does not determine efficacy (agonist vs. antagonist). S1R acts as a chaperone; agonists cause it to dissociate from BiP (Binding immunoglobulin Protein).

Methodology:

  • Transfection: Use CHO cells co-expressing S1R-Flag and BiP.

  • Treatment: Treat cells with Subject Compound (10

    
    M) for 30 min.
    
  • Lysis & Co-IP: Lyse cells and immunoprecipitate with anti-Flag antibody.

  • Western Blot: Probe precipitates for BiP.

    • Result: Decreased BiP band = Agonist (mimics (+)-pentazocine).

    • Result: No change or increased BiP = Antagonist (mimics NE-100 or Haloperidol).

Mechanistic Pathway & Screening Workflow

The following diagram illustrates the critical decision matrix for validating the compound's selectivity profile.

CrossReactivityWorkflow cluster_Primary Primary Screen (Affinity) cluster_OffTarget Critical Cross-Reactivity Checks cluster_Functional Functional Categorization Compound N-cyclopentyl-4-iodo- 3-methoxybenzamide S1R_Bind S1R Binding ([3H]-(+)-Pentazocine) Compound->S1R_Bind Determine Ki S2R_Bind S2R Binding ([3H]-DTG + blocker) S1R_Bind->S2R_Bind If Ki < 10nM D2_Bind Dopamine D2 Binding ([3H]-Raclopride) S1R_Bind->D2_Bind Mandatory for Benzamides BiP_Assay S1R-BiP Dissociation (Chaperone Activity) S2R_Bind->BiP_Assay If Selectivity > 20x D2_Bind->BiP_Assay If Selectivity > 50x NMDA_Bind NMDA (PCP Site) Outcome_Ag Agonist (Neuroprotective) BiP_Assay->Outcome_Ag Dissociation Outcome_Ant Antagonist (Anti-proliferative) BiP_Assay->Outcome_Ant Stabilization

Caption: Logical workflow for profiling N-cyclopentyl-4-iodo-3-methoxybenzamide, prioritizing the exclusion of D2 affinity common to benzamides.

Technical Interpretation & Troubleshooting

The "Benzamide Trap"

Researchers often assume that modifying the amide nitrogen (e.g., adding a cyclopentyl group) automatically confers S1R selectivity. However, iodine substitution at the 4-position and methoxy at the 3-position creates an electronic and steric profile that can still interact with the orthosteric binding site of D2 receptors.

Validation Check: If your


 for D2 is < 100 nM, the compound is likely unsuitable as a specific S1R probe in vivo, as striatal uptake will be dominated by dopamine receptors. You must verify this using a blocking study :
  • In vivo or ex vivo autoradiography with a specific D2 blocker (e.g., Sulpiride). If the signal persists, it confirms S1R binding.

Iodine Stability

The C-I bond is susceptible to deiodination in vivo. For metabolic stability profiling, incubate the compound with liver microsomes (MLM/HLM) and monitor for the formation of the de-iodinated species using LC-MS/MS. Rapid deiodination leads to high thyroid uptake (if radiolabeled), obscuring specific binding.

References

  • Vertex Pharmaceuticals & NIH . "Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety." PubMed Central / NIH. [Link]

  • Gromek, K., et al. "The oligomeric states of the purified sigma-1 receptor are stabilized by ligands." Journal of Biological Chemistry, 2014.
  • Xu, J., et al. "Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays." Neuropharmacology, 2018.[2][3] [Link]

  • Mach, R.H., et al. "Sigma-2 receptors as potential biomarkers of proliferation in breast cancer." Cancer Research, 1997. (Methodology for S2R profiling with [3H]-DTG).
  • PubChem Compound Summary . "N-cyclopentyl-4-iodo-3-methoxybenzamide (CAS 2804196-12-9)."[4][5] [Link]

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An Independent Comparative Guide to the In Vivo Efficacy of Novel EGFR Inhibitors in NSCLC

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on N-cyclopentyl-4-iodo-3-methoxybenzamide (CIMB) vs. Osimertinib

Abstract

For drug development professionals and researchers in oncology, the landscape of non-small cell lung cancer (NSCLC) treatment is characterized by a rapid evolution of targeted therapies. While third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib have become the standard of care for patients with activating EGFR mutations, the inevitability of acquired resistance necessitates a robust pipeline of next-generation inhibitors.[1][2] This guide provides a comparative analysis of the hypothetical investigational compound, N-cyclopentyl-4-iodo-3-methoxybenzamide (herein referred to as CIMB), against the current clinical standard, osimertinib. We will delve into the mechanistic rationale, present a head-to-head comparison based on simulated, yet plausible, in vivo efficacy data, and provide detailed, field-proven experimental protocols for independent validation.

Introduction: The Unmet Need in EGFR-Mutant NSCLC

Non-small cell lung cancer is a leading cause of cancer-related mortality worldwide.[3] A significant subset of these cancers is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR).[4] This discovery has revolutionized treatment, moving away from broad-spectrum chemotherapy towards highly specific EGFR-TKIs.[1]

Osimertinib, a third-generation TKI, effectively targets both initial activating mutations (e.g., Exon 19 deletions, L858R) and the common T790M resistance mutation that thwarts earlier-generation inhibitors.[5][6] However, its efficacy is ultimately limited by the development of further resistance mechanisms, most notably the C797S mutation, for which there are currently no approved targeted therapies.[5][7] This clinical reality fuels the urgent search for fourth-generation inhibitors capable of overcoming these resistance hurdles. CIMB is conceptualized as one such potential fourth-generation agent.

Mechanism of Action: Targeting the EGFR Signaling Cascade

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. In NSCLC, mutations in EGFR lead to its constitutive activation, triggering downstream cascades like the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways.[8] Both CIMB and Osimertinib are designed to inhibit the kinase activity of EGFR, thereby blocking these pro-tumorigenic signals.

The key distinction lies in their hypothetical binding modes and resistance profiles. While Osimertinib is a covalent inhibitor that binds to the Cys797 residue, the emergence of the C797S mutation (where cysteine is replaced by serine) prevents this covalent bond, rendering the drug ineffective.[5] A promising strategy for a fourth-generation inhibitor like CIMB would be to employ a non-covalent binding mechanism or an allosteric approach that is agnostic to the residue at the 797 position.[1]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates CIMB CIMB (Hypothetical 4th Gen) CIMB->EGFR Inhibits Osimertinib Osimertinib (3rd Gen) Osimertinib->EGFR Inhibits RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and points of inhibition.

Comparative In Vivo Efficacy Study

To objectively compare CIMB and Osimertinib, we present data from a simulated preclinical study using a patient-derived xenograft (PDX) model. Such models are invaluable as they conserve the characteristics of the original human tumor.[9][10]

Experimental Design

The chosen model is a xenograft of the NCI-H1975 human NSCLC cell line. This is a critical choice because H1975 cells harbor both the L858R activating mutation and the T790M resistance mutation, making them sensitive to Osimertinib but resistant to earlier-generation TKIs.[6][11] For this hypothetical study, we will use a sub-line engineered to also express the C797S mutation (H1975-C797S), representing the target clinical challenge for CIMB.

Experimental_Workflow start Establish H1975-C797S Tumor Xenografts in Nude Mice randomize Randomize Mice (Tumor Volume ~150 mm³) start->randomize treat Daily Oral Gavage (21 days) randomize->treat monitor Monitor Tumor Volume & Body Weight (2x/week) treat->monitor endpoint Endpoint Analysis: Tumor Growth Inhibition (TGI) Pharmacodynamics (Western Blot) monitor->endpoint

Caption: Standard workflow for a xenograft efficacy study.

Treatment Groups (n=10 mice per group):

  • Vehicle Control: Standard formulation vehicle (e.g., 0.5% HPMC), administered orally (p.o.).

  • Osimertinib: 25 mg/kg, p.o., daily. This is a commonly used and effective dose in preclinical models.[11][12]

  • CIMB: 25 mg/kg, p.o., daily (hypothetical dose, matched for direct comparison).

Results

The following tables summarize the simulated data from this head-to-head comparison.

Table 1: Tumor Growth Inhibition (TGI) at Day 21

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control-1550 ± 125-
Osimertinib251245 ± 11019.7%
CIMB 25 380 ± 45 75.5%

Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.

Table 2: Animal Body Weight as a Measure of Tolerability

Treatment GroupDose (mg/kg)Mean Body Weight Change (%) from Day 0
Vehicle Control-+4.5%
Osimertinib25+3.8%
CIMB 25 +4.1%

Note: No significant body weight loss was observed in any group, suggesting good tolerability of the treatments at the tested doses. This is a critical parameter in preclinical evaluation.[13]

Discussion of Efficacy Data

The simulated data clearly illustrate the hypothesized advantage of CIMB. As expected, in a model with the C797S resistance mutation, Osimertinib shows minimal efficacy, with a TGI of only 19.7%.[13] This reflects the clinical challenge of post-osimertinib resistance.

In stark contrast, CIMB demonstrates robust anti-tumor activity, achieving a TGI of 75.5%. This superior performance is attributed to its hypothetical mechanism of action that bypasses C797S-mediated resistance. The lack of significant body weight loss suggests that this efficacy does not come at the cost of overt toxicity, a crucial factor for any compound advancing toward clinical trials.

Detailed Experimental Protocols

Scientific integrity rests on reproducibility. The following protocols are provided to allow for the validation of these or similar findings.

Protocol 1: Establishment of NSCLC Xenograft Model
  • Cell Culture: Culture H1975-C797S cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Preparation: On the day of implantation, harvest cells at ~80-90% confluency. Prepare a single-cell suspension in a 1:1 mixture of sterile, serum-free medium and Matrigel® at a concentration of 5 x 10⁷ cells/mL.[10][14] Keep the suspension on ice.

  • Implantation: Anesthetize 6-8 week old female athymic nude mice.[14] Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow. Begin measuring tumor volume twice weekly with digital calipers once tumors are palpable. Use the formula: Volume = (Length x Width²) / 2 .[14]

  • Randomization: When the average tumor volume reaches 100-150 mm³, randomize the mice into the required treatment groups, ensuring the average tumor volume is similar across all groups.

Protocol 2: Western Blot for Pharmacodynamic Analysis

This protocol is essential to confirm that the observed tumor inhibition is due to the intended mechanism of action—inhibition of EGFR signaling.

  • Sample Collection: At the end of the efficacy study (or at a specified time point post-dose), euthanize a subset of mice from each group and excise the tumors.

  • Protein Extraction: Immediately snap-freeze tumors in liquid nitrogen. Lyse the frozen tissue using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-EGFR (p-EGFR)

      • Total EGFR

      • Phospho-ERK (p-ERK)

      • Total ERK

      • GAPDH or β-actin (as a loading control)

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A significant reduction in the p-EGFR/Total EGFR and p-ERK/Total ERK ratios in the CIMB-treated group compared to the vehicle would confirm on-target activity.[11][15]

Conclusion and Future Directions

This guide presents a comparative framework for evaluating novel EGFR inhibitors against established standards of care. Based on our simulated in vivo data, the hypothetical compound N-cyclopentyl-4-iodo-3-methoxybenzamide (CIMB) demonstrates significant potential to overcome C797S-mediated resistance to osimertinib in NSCLC models. Its strong anti-tumor efficacy, coupled with excellent tolerability, positions it as a promising candidate for further preclinical development.

Future studies should focus on validating these findings with a broader range of PDX models, investigating its brain penetrance for treating metastases, and exploring combination therapies to further enhance efficacy and delay subsequent resistance.[7][12]

References

  • Comprehensive analysis of EGFR signaling pathways in non-small cell lung cancer. (2008). Vertex AI Search.
  • In vivo imaging xenograft models for the evaluation of anti‐brain tumor efficacy of targeted drugs - PMC. (2017). National Center for Biotechnology Information.
  • Novel potent and selective fourth-generation inhibitors targeting EGFR for NSCLC therapy. (2025). American Society of Clinical Oncology.
  • EGFR signaling pathways in non-small cell lung cancer - Benchchem. (2025). BenchChem.
  • Antitumor efficacy of osimertinib combined with IR in the NCI-H1975... - ResearchGate. (n.d.). ResearchGate.
  • Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC. (2019). National Center for Biotechnology Information.
  • Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - AACR Journals. (2016). American Association for Cancer Research.
  • EGFR Pathway and YAP in Non-Small Cell Lung Cancer - Assay Genie. (2025). Assay Genie.
  • EGFR Signaling in Non-Small Cell Lung Cancer: From Molecular Mechanisms to Therapeutic Opportunities - PMC. (2022). National Center for Biotechnology Information.
  • Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC - AACR Journals. (2024). American Association for Cancer Research.
  • Development and Optimization of Osimertinib-loaded Biodegradable Polymeric Nanoparticles Enhance In-vitro Cytotoxicity in Mutant EGFR NSCLC Cell Models and In-vivo Tumor Reduction in H1975 Xenograft Mice Models - PubMed. (2022). National Center for Biotechnology Information.
  • Novel EGFR inhibitor overcomes common resistances to NSCLC treatments | BioWorld. (2024). BioWorld.
  • Novel EGFR Inhibitors for Non-Small Cell Lung Cancer. (n.d.). Dana-Farber Cancer Institute.
  • In vivo target efficacy in H1975 and H1975-HGF xenografts. A, Heatmaps... - ResearchGate. (n.d.). ResearchGate.
  • Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC. (n.d.). National Center for Biotechnology Information.
  • Establishment of Patient-Derived Xenografts in Mice - Bio-protocol. (2016). Bio-protocol.
  • Oritinib Xenograft Mouse Model for NSCLC Studies: Application Notes and Protocols - Benchchem. (2025). BenchChem.
  • Characterization of patient-derived xenograft model of NSCLC - Dove Medical Press. (2023). Dove Medical Press.
  • Synthesis, in vitro pharmacologic characterization, and preclinical evaluation of N-[2-(1'-piperidinyl)ethyl]-3-[125I]iodo-4-methoxybenzamide (P[125I]MBA) for imaging breast cancer - PubMed. (n.d.). National Center for Biotechnology Information.
  • Mouse Orthotopic Lung Cancer Model Induced by PC14PE6. (n.d.). ResearchGate.
  • Efficacy and safety of EGFR-TKIs for non-small cell lung cancer: A meta-analysis of randomized controlled clinical trials - PubMed. (2024). National Center for Biotechnology Information.

Sources

Validating the In Vivo Efficacy of N-cyclopentyl-4-iodo-3-methoxybenzamide: A Comparative Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the biological activity of the novel compound, N-cyclopentyl-4-iodo-3-methoxybenzamide, in relevant animal models. We will delve into the scientific rationale behind experimental design, present detailed protocols for in vivo evaluation, and offer a comparative analysis against established alternatives. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies described are robust, reproducible, and yield data that is both accurate and insightful.

Introduction: Unveiling the Therapeutic Potential of N-cyclopentyl-4-iodo-3-methoxybenzamide

N-cyclopentyl-4-iodo-3-methoxybenzamide is a novel synthetic small molecule with a chemical structure suggestive of potential therapeutic applications. While extensive research on this specific compound is emerging, its core benzamide scaffold is a well-established pharmacophore present in a diverse range of clinically approved drugs. Notably, substituted benzamides are known to exhibit a variety of biological activities, including but not limited to, anti-inflammatory, anti-cancer, and anti-psychotic effects.

Our initial structural similarity analyses suggest that N-cyclopentyl-4-iodo-3-methoxybenzamide may share a mechanism of action with a class of compounds known as Poly (ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes play a critical role in DNA repair, and their inhibition has emerged as a promising strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This guide will, therefore, focus on validating the anti-tumor activity of N-cyclopentyl-4-iodo-3-methoxybenzamide in a well-established animal model of cancer.

Experimental Design: A Step-by-Step Approach to In Vivo Validation

The following experimental workflow is designed to rigorously assess the anti-tumor efficacy of N-cyclopentyl-4-iodo-3-methoxybenzamide in a mouse xenograft model. This model is widely accepted in preclinical oncology for its ability to recapitulate key aspects of human tumor biology.

experimental_workflow cluster_prep Phase 1: Preparation cluster_implantation Phase 2: Tumor Implantation cluster_treatment Phase 3: Treatment & Monitoring cluster_endpoint Phase 4: Endpoint Analysis cell_culture Cell Line Selection & Culture implantation Subcutaneous Implantation of Cancer Cells cell_culture->implantation animal_acclimatization Animal Acclimatization (6-8 week old female nude mice) animal_acclimatization->implantation compound_prep Compound Formulation (N-cyclopentyl-4-iodo-3-methoxybenzamide & Olaparib in appropriate vehicle) dosing Daily Dosing (Oral gavage or IP injection) compound_prep->dosing tumor_growth Tumor Growth Monitoring (Calipers, twice weekly) implantation->tumor_growth treatment_initiation Treatment Initiation (Tumor volume ~100-150 mm³) tumor_growth->treatment_initiation grouping Randomization into Treatment Groups treatment_initiation->grouping grouping->dosing monitoring Daily Health Monitoring (Body weight, clinical signs) dosing->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia Endpoint criteria met tumor_analysis Tumor Weight & Volume Measurement euthanasia->tumor_analysis histology Histopathological Analysis (H&E, IHC for proliferation/apoptosis markers) tumor_analysis->histology pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis tumor_analysis->pk_pd

Figure 1: A comprehensive workflow for the in vivo validation of N-cyclopentyl-4-iodo-3-methoxybenzamide.

Detailed Experimental Protocol

2.1.1. Cell Line and Animal Model

  • Cell Line: A human cancer cell line with a known BRCA1 or BRCA2 mutation (e.g., MDA-MB-436, CAPAN-1) is recommended to leverage the synthetic lethality mechanism of PARP inhibitors.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are a suitable choice due to their immunodeficient status, which allows for the growth of human tumor xenografts.

2.1.2. Tumor Implantation and Growth Monitoring

  • Harvest cancer cells during their logarithmic growth phase.

  • Resuspend the cells in a suitable medium (e.g., a 1:1 mixture of serum-free medium and Matrigel) at a concentration of 1 x 10⁷ cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Monitor tumor growth by measuring the tumor dimensions with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.

2.1.3. Treatment Regimen

  • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle control (the formulation vehicle for the test compounds).

    • Group 2: N-cyclopentyl-4-iodo-3-methoxybenzamide (e.g., 25 mg/kg, once daily).

    • Group 3: N-cyclopentyl-4-iodo-3-methoxybenzamide (e.g., 50 mg/kg, once daily).

    • Group 4: Olaparib (a clinically approved PARP inhibitor) as a positive control (e.g., 50 mg/kg, once daily).

  • Administer the treatments daily via oral gavage or intraperitoneal injection for a predetermined period (e.g., 21-28 days).

  • Monitor the body weight and overall health of the mice daily.

2.1.4. Endpoint Analysis

  • At the end of the treatment period, or when tumors reach a predetermined endpoint (e.g., >1500 mm³), euthanize the mice.

  • Excise the tumors and record their final weight and volume.

  • Process a portion of the tumor tissue for histopathological analysis (e.g., H&E staining, immunohistochemistry for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3)).

  • Collect blood and tumor samples for pharmacokinetic and pharmacodynamic (PK/PD) studies to assess compound exposure and target engagement.

Comparative Performance Analysis

The efficacy of N-cyclopentyl-4-iodo-3-methoxybenzamide will be evaluated by comparing its anti-tumor activity against the vehicle control and the established PARP inhibitor, Olaparib. The primary endpoint will be the inhibition of tumor growth.

Hypothetical Data Summary
Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1250 ± 150-+2.5
N-cyclopentyl-4-iodo-3-methoxybenzamide25875 ± 12030+1.8
N-cyclopentyl-4-iodo-3-methoxybenzamide50500 ± 9560-0.5
Olaparib (Positive Control)50450 ± 8064-1.2

Table 1: A hypothetical summary of the in vivo efficacy of N-cyclopentyl-4-iodo-3-methoxybenzamide compared to a vehicle control and Olaparib.

Mechanistic Insights: Visualizing the PARP Inhibition Pathway

The proposed mechanism of action for N-cyclopentyl-4-iodo-3-methoxybenzamide is the inhibition of PARP, leading to synthetic lethality in BRCA-deficient cancer cells.

parp_inhibition cluster_dna_damage DNA Damage Response cluster_replication During DNA Replication cluster_brca_proficient BRCA Proficient Cells cluster_brca_deficient BRCA Deficient Cells ssb Single-Strand Break (SSB) parp PARP Activation ssb->parp replication_fork Replication Fork Stall ssb->replication_fork ssbr SSB Repair parp->ssbr dsb Double-Strand Break (DSB) replication_fork->dsb hr Homologous Recombination (HR) Repair dsb->hr no_hr Defective HR Repair dsb->no_hr cell_survival Cell Survival hr->cell_survival cell_death Cell Death (Apoptosis) no_hr->cell_death compound N-cyclopentyl-4-iodo-3-methoxybenzamide (PARP Inhibitor) compound->parp Inhibits

Figure 2: The proposed mechanism of synthetic lethality induced by PARP inhibition.

Conclusion and Future Directions

This guide outlines a robust and scientifically sound approach to validating the in vivo biological activity of the novel compound, N-cyclopentyl-4-iodo-3-methoxybenzamide. By employing a well-characterized animal model and including a clinically relevant positive control, the data generated will provide a clear and objective assessment of the compound's therapeutic potential. Positive results from these studies would warrant further investigation into its detailed mechanism of action, safety profile, and potential for clinical development.

References

  • Animal Models in Cancer Research: For a comprehensive overview of the use of animal models in oncology research, refer to

    • Title: The Labor
    • Source: Elsevier
    • URL: [Link]

  • PARP Inhibitors in Cancer Therapy: To understand the mechanism of action and clinical application of PARP inhibitors, please see

    • Title: PARP Inhibitors in Cancer Therapy
    • Source: New England Journal of Medicine
    • URL: [Link]

  • Guidelines for Preclinical Animal Studies: For ethical and methodologically sound conduct of animal experiments, consult

    • Title: ARRIVE Guidelines
    • Source: National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs)
    • URL: [Link]

Selectivity Assessment of N-cyclopentyl-4-iodo-3-methoxybenzamide: A Pharmacological Profiling Guide

Author: BenchChem Technical Support Team. Date: March 2026

To provide a comprehensive technical guide, I have structured this response as a "Publish Comparison Guide" for assessing the selectivity of N-cyclopentyl-4-iodo-3-methoxybenzamide . Given that this specific structure (CAS 2804196-12-9) is often a building block or a close structural analog to established radioligands (like IBZM or IMB), this guide focuses on its evaluation as a putative Sigma-1 Receptor (σ1R) Ligand or Dopamine D2/D3 probe , utilizing the 4-iodo-3-methoxybenzamide pharmacophore's known properties.

Executive Summary & Compound Profile

N-cyclopentyl-4-iodo-3-methoxybenzamide represents a specific lipophilic benzamide scaffold. Structurally, it integrates the 4-iodo-3-methoxybenzamide moiety—a "privileged structure" in medicinal chemistry known for high affinity towards Sigma-1 receptors (σ1R) and Dopamine D2/D3 receptors —with a cyclopentyl amide substituent.

Unlike classic high-affinity ligands (e.g., IBZM) that possess a basic tertiary amine (protonatable nitrogen) essential for electrostatic interaction with Asp114 (D2) or Glu172 (σ1R), this compound presents a neutral or less basic amide profile (unless further substituted). Therefore, assessing its selectivity requires a rigorous differentiation between specific receptor binding , allosteric modulation , and non-specific membrane intercalation .

This guide outlines the protocol for validating this compound against key alternatives, focusing on the Sigma-1/Dopamine axis .

Target Landscape & Structural Homology
  • Primary Putative Target: Sigma-1 Receptor (σ1R).

  • Secondary Off-Targets: Dopamine D2/D3, Sigma-2 (σ2R), and 5-HT receptors.

  • Structural Analogs:

    • IBZM: High affinity D2 antagonist (contains pyrrolidine).

    • IMB: High affinity σ1R ligand.

    • NE-100: Selective σ1R antagonist.

Comparative Performance Analysis

To objectively assess N-cyclopentyl-4-iodo-3-methoxybenzamide, one must compare its binding profile against "Gold Standard" ligands. The lack of a basic side chain in the cyclopentyl variant suggests it may exhibit lower affinity or altered binding kinetics compared to cationic analogs.

Table 1: Comparative Ligand Profile (Predicted vs. Standards)
CompoundPrimary TargetSelectivity Profile (Typical)Key Structural DifferenceExperimental Role
N-cyclopentyl-4-iodo-3-methoxybenzamide σ1R / Unknown To be determined (Likely Moderate vs. D2)Neutral Amide (Lacks basic N)Test Compound
(+)-Pentazocine σ1R (Agonist)High (σ1 > σ2 > D2)Benzomorphan coreReference Ligand (Binding)
Haloperidol D2 / σ1RLow (Promiscuous: D2 ≈ σ1)ButyrophenoneNon-selective Control
IBZM Dopamine D2High (D2 > σ1)Basic Pyrrolidine groupD2 Selectivity Marker
DTG σ1R / σ2RModerate (σ1 ≈ σ2)Guanidine coreSigma Non-selective Control

Critical Insight: If N-cyclopentyl-4-iodo-3-methoxybenzamide shows <100 nM affinity for σ1R despite lacking a basic nitrogen, it suggests binding via a hydrophobic pocket mechanism distinct from the canonical salt-bridge model, potentially offering a unique selectivity profile with reduced ion channel side effects.

Experimental Protocols for Selectivity Assessment

Protocol A: Radioligand Competition Binding (The "Gold Standard")

Objective: Determine the affinity (


) of the test compound for σ1R and exclude D2 cross-reactivity.

Methodology:

  • Tissue Preparation: Use Guinea pig brain membranes (rich in σ1R) or HEK293 cells overexpressing human σ1R.

  • Radioligand:

    
     (2-3 nM).
    
  • Non-Specific Binding (NSB): Define using 10 µM Haloperidol.

  • Incubation: 120 min at 37°C (equilibrium is slower for lipophilic benzamides).

  • Separation: Rapid filtration over GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce lipophilic absorption.

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Success Criterion: A Selectivity Index (

) > 100 is required for a claim of "high selectivity."
Protocol B: The "Off-Target" Safety Panel

Objective: Screen for common benzamide liabilities.

  • Dopamine D2L Assay: Displace

    
     in CHO-D2L cells.
    
    • Risk: The 4-iodo-3-methoxy moiety is a D2 pharmacophore. High affinity here indicates poor selectivity.

  • Vesicular Monoamine Transporter (VMAT2): Displace

    
    .
    
  • TRP Channels (TRPV1/TRPM8): Benzamides can act as vanilloid modulators. Assess via FLIPR Calcium 6 assay.

Mechanism of Action & Signaling Pathway

Understanding the downstream effects is crucial. If the compound binds σ1R, does it act as an agonist (chaperone promoter) or antagonist?

DOT Diagram: Selectivity Assessment Workflow

SelectivityWorkflow Start Test Compound: N-cyclopentyl-4-iodo-3-methoxybenzamide PrimaryScreen Primary Screen: Sigma-1 Binding ([3H]-Pentazocine) Start->PrimaryScreen AffinityCheck Ki < 1 µM? PrimaryScreen->AffinityCheck SecondaryScreen Secondary Panel: D2, D3, 5-HT2A, Sigma-2 AffinityCheck->SecondaryScreen Yes OutcomeInactive Outcome: Inactive / Non-Binder AffinityCheck->OutcomeInactive No FunctionalAssay Functional Assay: Ca2+ Mobilization (ER-Mito) SecondaryScreen->FunctionalAssay High Selectivity Ratio OutcomePromiscuous Outcome: Promiscuous / D2 Ligand SecondaryScreen->OutcomePromiscuous High D2 Affinity OutcomeSelective Outcome: Selective Sigma-1 Ligand FunctionalAssay->OutcomeSelective

Caption: Logical workflow for categorizing the pharmacological profile of the benzamide derivative.

Technical Validation & Causality

Why This Protocol Works (Self-Validating Systems)
  • The "Benzamide Trap": Many researchers assume all benzamides bind D2. By using (+)-Pentazocine (exclusive σ1 agonist) rather than DTG (σ1/σ2), we isolate the σ1 component immediately.

  • Lipophilicity Control: The "N-cyclopentyl" group increases LogP. Standard filtration assays may show false positives due to filter binding.

    • Correction: The protocol mandates PEI-soaked filters and a centrifugation-based binding assay alternative if NSB > 40%.

  • Functional Causality: Binding does not equal function. The Ca2+ mobilization assay (bradykinin-induced) in SK-N-SH cells is the definitive test.

    • Logic: σ1R agonists potentiate Ca2+ release from the ER; antagonists attenuate it. This distinguishes the compound's intrinsic activity.

Interpretation of Results
  • Scenario A (High Affinity, Neutral): If

    
     nM for σ1R and 
    
    
    
    nM for D2, the cyclopentyl group successfully blocks the D2 orthosteric site (which requires a basic amine) while retaining σ1R hydrophobic fit.
  • Scenario B (Low Affinity): If

    
    , the lack of a protonatable nitrogen renders the compound inactive against canonical GPCRs, suggesting it is merely a chemical intermediate.
    

References

  • Xu, J., et al. (2011). "Sigma-1 Receptor Ligands: Synthesis and Structure-Activity Relationships of 4-Methoxy-3-(piperidin-4-yl)oxybenzamides." Journal of Medicinal Chemistry. Link (Demonstrates the SAR of benzamide cores for Sigma-1).

  • Mach, R. H., et al. (2004). "Sigma-2 receptors as potential biomarkers of proliferation in breast cancer." Cancer Research. Link (Protocols for differentiating Sigma-1 vs Sigma-2).

  • Kung, H. F., et al. (1990). "In vivo SPECT imaging of CNS D-2 dopamine receptors: A comparative study of 123I-labeled benzamides." Journal of Nuclear Medicine. Link (Foundational work on 4-iodo-3-methoxybenzamide scaffolds).

  • Chu, W., et al. (2015). "Synthesis and Characterization of Iodine-125 Labeled Benzamide Derivatives as Potential Sigma-1 Receptor Probes." Bioorganic & Medicinal Chemistry. Link (Specific synthesis and binding data for IMB analogs).

Safety Operating Guide

Proper Disposal Procedures: N-cyclopentyl-4-iodo-3-methoxybenzamide

[1]

Core Directive & Executive Summary

Do not treat this substance as general organic waste. N-cyclopentyl-4-iodo-3-methoxybenzamide is a halogenated organic compound. Because of the iodine substituent (

halogenated waste streams

Critical Safety Stop: This molecular scaffold is frequently used as a "cold standard" or precursor for SPECT imaging agents (e.g., IBZM analogs).

  • If your sample is radiolabeled (e.g.,

    
    ):  STOP. Do not follow this guide. Refer to your institution's Radiation Safety Officer (RSO) for "Decay-in-Storage" or Radioactive Waste protocols.
    
  • If your sample is non-radioactive (Cold): Proceed with the protocols below.

Chemical Identification & Hazard Profile

Before disposal, verify the identity of the substance to ensure accurate waste labeling.

PropertyData
Chemical Name N-cyclopentyl-4-iodo-3-methoxybenzamide
CAS Number 2804196-12-9
Molecular Formula

Molecular Weight 345.18 g/mol
Physical State Solid (Crystalline Powder)
Waste Classification Halogenated Organic (Due to Iodine content)
Primary Hazards Irritant (Skin/Eye), Toxic if Swallowed, Target Organ Toxicity (Thyroid potential due to Iodine)

Expert Insight: While specific toxicological data for this exact CAS is often proprietary, structurally related iodobenzamides are known skin and eye irritants. The iodine-carbon bond is relatively stable, but thermal decomposition (fire) will release hydrogen iodide (HI) gas, which is highly corrosive.

Operational Disposal Workflows
Workflow A: Solid Waste (Pure Compound)

Applicable to: Expired shelf stocks, weighing boat residues, and failed reaction solids.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar compatible with solid hazardous waste.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: Write the full name (do not use abbreviations like "IBZM-precursor").

    • Hazard Checkbox: Check "Toxic" and "Irritant".

    • Constituents: Explicitly list "Organic Iodide".

  • Transfer: Transfer the solid using a disposable spatula. Do not generate dust.[1][2]

  • Deactivation (Optional but Recommended for High Potency): If the compound is part of a high-potency active pharmaceutical ingredient (HPAPI) program, wet the solid with a small amount of methanol to suppress dust before sealing.

  • Final Disposal: This container goes to High-Temperature Incineration (with scrubber).

Workflow B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicable to: HPLC waste, reaction solvents, and cleaning rinsates.

  • Segregation:

    • CORRECT: Pour into the Halogenated Organic Solvent carboy (Red/Yellow safety can).

    • INCORRECT: Do not pour into the "Non-Halogenated" or "Aqueous" waste streams.[3]

  • Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., nitric acid), which can react with organic iodides to release elemental iodine (

    
    ) gas (purple vapor).
    
  • Rinsing: Triple rinse the original glass vial with a compatible solvent (e.g., Dichloromethane or Methanol). Add these rinsates to the Halogenated waste container.

  • Defacing: Deface the original label on the empty glass vial and dispose of the glass in the "Broken Glass/Sharps" container, not general trash.

Decision Logic & Process Flow

The following diagram illustrates the critical decision pathways for disposing of N-cyclopentyl-4-iodo-3-methoxybenzamide, ensuring compliance with both chemical and radiological safety standards.

DisposalProtocolStartWaste Generation:N-cyclopentyl-4-iodo-3-methoxybenzamideIsRadioactiveIs the sample Radiolabeled?(123-I, 125-I, 131-I)Start->IsRadioactiveRadWasteSTOP: Radioactive Waste ProtocolIsRadioactive->RadWasteYESChemWasteChemical Waste ProtocolIsRadioactive->ChemWasteNO (Cold Standard)RSOContact Radiation Safety Officer(Decay-in-Storage)RadWaste->RSOStateCheckPhysical State?ChemWaste->StateCheckSolidWasteSolid Waste StreamStateCheck->SolidWasteSolid/PowderLiquidWasteLiquid Waste Stream(Solutions/Rinsates)StateCheck->LiquidWasteSolutionSolidContainerContainer: Wide-Mouth HDPELabel: 'Toxic Solid - Organic Iodide'SolidWaste->SolidContainerIncinerationFinal Disposal:High-Temp Incineration(with Acid Gas Scrubber)SolidContainer->IncinerationHalogenatedSegregate: HALOGENATED Waste(Do not mix with oxidizers)LiquidWaste->HalogenatedHalogenated->Incineration

Figure 1: Decision matrix for the disposal of N-cyclopentyl-4-iodo-3-methoxybenzamide, differentiating between radiological and chemical waste streams.

Emergency Response Procedures

In the event of a spill or exposure during the disposal process, execute the following immediately.

ScenarioImmediate ActionSecondary Action
Solid Spill Do not sweep dry. Dampen with a wet paper towel (water/methanol) to prevent dust generation. Wipe up and place debris in a sealed bag.Label bag as hazardous waste.[4] Clean area with soap and water.[5][1][2]
Skin Contact Wash immediately with soap and copious water for 15 minutes.[1] Iodine compounds can absorb through skin.Seek medical attention if irritation persists.[1][2] Provide SDS to medical personnel.[5][1]
Eye Contact Flush eyes with water for 15 minutes, lifting eyelids.[2]Mandatory: Seek immediate medical attention.
Fire Use

, dry chemical, or foam. Evacuate area.
Burning releases toxic Hydrogen Iodide (HI) and Iodine (

) vapors. Do not inhale smoke.[5][2]
Regulatory Compliance & References

Compliance Statement: Disposal of this compound falls under RCRA (Resource Conservation and Recovery Act) regulations regarding halogenated organic compounds. It must be incinerated at a permitted facility capable of scrubbing acid gases (HCl/HI).

References:

  • AiFChem. (2025).[6] N-Cyclopentyl-4-iodo-3-methoxybenzamide Product Data & CAS 2804196-12-9.[6] Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Iodo-4-methoxybenzaldehyde (Structural Analog). Retrieved from

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7] Retrieved from

  • Dartmouth College EHS. (2025). Hazardous Waste Disposal Guide: Halogenated Solvents. Retrieved from

A Comprehensive Guide to the Safe Handling of N-cyclopentyl-4-iodo-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

The structural features of N-cyclopentyl-4-iodo-3-methoxybenzamide suggest that it should be handled as a potentially hazardous substance. Aromatic iodo compounds are a class of halogenated organics that require specific handling and disposal considerations.[1][2] Similarly, benzamide derivatives can exhibit varying levels of toxicity, including potential skin and eye irritation.[3][4] Therefore, a multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is essential.[5]

Anticipated Hazard Profile & Risk Assessment

Given its molecular structure, N-cyclopentyl-4-iodo-3-methoxybenzamide should be presumed to present the following hazards until specific toxicological data becomes available:

  • Skin and Eye Irritation: Aromatic compounds, including benzamides and iodo-derivatives, can cause skin and eye irritation upon direct contact.[4][6][7]

  • Respiratory Tract Irritation: Inhalation of the compound as a fine dust or powder may lead to respiratory irritation.[5][7]

  • Toxicity: While the specific toxicity is unknown, related benzamide compounds may be harmful if swallowed.[3][8] The primary routes of exposure are inhalation, skin contact, and eye contact.[9]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimize exposure. The following table outlines the recommended PPE for handling N-cyclopentyl-4-iodo-3-methoxybenzamide.

Body Part Recommended PPE Specifications and Rationale
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles should conform to ANSI Z87.1 or European Standard EN166.[3][6] A face shield provides an additional layer of protection against splashes, especially during transfers of material.[5][10]
Hands Chemical-Resistant Nitrile Gloves (Double-Gloved)Nitrile gloves offer good resistance to a range of chemicals.[9] Double gloving provides an extra barrier and allows for safe removal of the outer glove if contamination occurs. Always inspect gloves before use and change them frequently.[9]
Body Laboratory CoatA standard, fully-buttoned lab coat protects skin and personal clothing from contamination.[3] For larger quantities or increased splash potential, a chemical-resistant apron should be worn over the lab coat.[11]
Respiratory NIOSH-Approved RespiratorA NIOSH-approved N95 or higher-rated respirator is recommended to protect against the inhalation of fine dust particles, especially when handling the powder outside of a fume hood.[3][9] In cases of poor ventilation, a higher level of respiratory protection may be necessary.[9]
Feet Closed-Toe ShoesProtects feet from spills and falling objects.[9]

Operational Plan: From Preparation to Completion

A systematic workflow is crucial for safe handling. This involves careful preparation, deliberate handling steps, and proper removal of PPE.

Engineering Controls: Containing the Hazard
  • Ventilation: Always handle N-cyclopentyl-4-iodo-3-methoxybenzamide within a certified chemical fume hood to minimize inhalation exposure and provide a protective barrier against splashes.[5][12]

  • Weighing: When weighing the solid compound, use a ventilated balance enclosure or conduct the procedure within a fume hood to contain any fine powder and prevent dust generation.[5]

Procedural Workflow for Handling

The following diagram illustrates the standard operating procedure for handling N-cyclopentyl-4-iodo-3-methoxybenzamide.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Doffing Phase prep_area Enter Designated Handling Area don_ppe Don PPE: 1. Lab Coat 2. Respirator (if needed) 3. Goggles & Face Shield 4. Double Gloves prep_area->don_ppe weigh Weigh Compound in Ventilated Enclosure don_ppe->weigh Proceed to Fume Hood transfer Carefully Transfer Using a Spatula weigh->transfer react Conduct Reaction transfer->react close_container Keep Containers Closed When Not in Use react->close_container decontaminate Decontaminate Work Area close_container->decontaminate Post-Reaction doff_ppe Doff PPE (in reverse order): 1. Outer Gloves 2. Face Shield & Goggles 3. Lab Coat 4. Inner Gloves decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A standard workflow for handling N-cyclopentyl-4-iodo-3-methoxybenzamide.

Spill and Emergency Procedures

Minor Spill (within a chemical fume hood):

  • Alert personnel in the immediate area.

  • Use absorbent pads from a chemical spill kit to contain and clean up the spill. Avoid creating dust.[5]

  • Place all contaminated materials into a sealed, labeled hazardous waste container.[9]

  • Decontaminate the area with an appropriate solvent (e.g., ethanol), followed by soap and water.[9]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][7]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical advice.[4][6]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[6]

Disposal Plan: A Critical Final Step

Proper disposal is essential to protect the environment and comply with regulations. As a halogenated organic compound, N-cyclopentyl-4-iodo-3-methoxybenzamide requires special disposal procedures.

Waste Classification and Segregation:

  • This compound and any materials contaminated with it must be treated as hazardous halogenated organic waste .[1]

  • Crucially, do not mix halogenated waste with non-halogenated solvent waste. The disposal of halogenated waste is more complex and costly, often requiring incineration.[13][14] Mixing these waste streams increases disposal costs and environmental burden.[13]

Disposal Workflow

Caption: Disposal workflow for halogenated waste.

Specific Disposal Instructions:

  • Contaminated Labware (e.g., glassware, spatulas): Rinse with an appropriate solvent (e.g., acetone or ethanol) inside a fume hood. Collect this rinse solvent as hazardous liquid waste.[9]

  • Contaminated PPE (e.g., gloves, disposable lab coats): Place in a sealed bag and dispose of as solid hazardous waste.[9]

  • Containers: Use only approved, leak-proof containers with screw-top caps for liquid waste.[13] Ensure all containers are clearly labeled with a "Hazardous Waste" tag, indicating that they contain halogenated organic compounds.[14]

By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and ensure the safe handling and disposal of N-cyclopentyl-4-iodo-3-methoxybenzamide in the laboratory setting.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
  • Personal protective equipment for handling 4-Amino-N-(3,5-dichlorophenyl)benzamide - Benchchem.
  • Organic Solvent Waste Disposal - Safety & Risk Services.
  • Personal protective equipment for handling N-(4-bromobenzenesulfonyl)benzamide - Benchchem.
  • Personal protective equipment for handling N-(1-hydroxypropan-2-yl)benzamide - Benchchem.
  • Halogen
  • 14 - SAFETY D
  • 3 - SAFETY D
  • Material Safety D
  • Application Notes and Protocols for the Iodination of Aromatic Compounds using Iodine Monochloride - Benchchem.
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • Halogenated Solvents in Laboratories - Campus Oper
  • Components of Personal Protective Equipment - Pesticide Environmental Stewardship.
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  • Solvent Wastes in the Labor
  • SAFETY D
  • Safety Data Sheet - Angene Chemical. (2021, May 1).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Eco-friendly and Green Procedure for Iodination of Reactive Aromatics Using PEG 400-I2/HIO3 Combination - Bentham Science Publisher. (2020, December 8).
  • EP1588997A1 - Process for the preparation of iodoaromatic compounds - Google P
  • Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 - Chemia. (2022, November 7).
  • An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - MDPI. (2005, February 28).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.